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5-Methylthiazolidine-2,4-dione Documentation Hub

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  • Product: 5-Methylthiazolidine-2,4-dione
  • CAS: 3805-23-0

Core Science & Biosynthesis

Foundational

5-Methylthiazolidine-2,4-dione chemical properties and structure

Executive Summary 5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical structural scaffold in medicinal chemistry, specifically within the development of thiazolidinedione (TZD) class insulin sensitizers. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical structural scaffold in medicinal chemistry, specifically within the development of thiazolidinedione (TZD) class insulin sensitizers. While less potent than its lipophilic derivatives (e.g., Pioglitazone, Rosiglitazone), 5-MTZD serves as the fundamental chiral pharmacophore for Peroxisome Proliferator-Activated Receptor gamma (PPAR


) agonism. This guide details its physicochemical instability, specifically the rapid C5-racemization kinetics that challenge enantioselective drug development, and provides a robust synthetic protocol for its generation as a chemical intermediate.[1]

Section 1: Physicochemical Profile & Structural Dynamics[1]

The utility of 5-MTZD is defined by the acidity of the proton at the C5 position.[1] The electron-withdrawing nature of the adjacent carbonyl groups (C4 and the sulfur atom) renders the C5 proton acidic, facilitating tautomerism and racemization.[1]

Core Properties Table
PropertyValue / DescriptionContext
CAS Registry 16312-21-3Unique Identifier
Molecular Formula C

H

NO

S
MW: 131.15 g/mol
Melting Point 69–71 °CCrystalline solid
pKa (C5-H) ~7.0–7.2 (Estimated)Slightly less acidic than unsubstituted TZD (6.[2][3]8) due to methyl +I effect.[1]
Solubility Water, Ethanol, DMSOHigh polarity due to imide-like structure.[1]
Chirality C5 StereocenterExists as (R)/(S) enantiomers; rapidly racemizes in physiological pH.
The Racemization Mechanism (Critical Insight)

For researchers developing TZD drugs, the stereochemical stability of the C5 position is the primary failure mode.[1] In aqueous physiological conditions (pH 7.4), 5-MTZD undergoes base-catalyzed proton abstraction, forming a planar enolate intermediate.[1] This destroys the stereocenter, allowing reprotonation from either face.[1]

Key Insight: Unlike carbon-centered chirality in standard aliphatics, the TZD C5 stereocenter is stereolabile .[1] Attempts to resolve enantiomers for oral dosing are often futile as they racemize in plasma within hours.[1]

Racemization S_Enantiomer (S)-5-MTZD (Chiral) Transition Planar Enolate (Achiral Intermediate) S_Enantiomer->Transition Deprotonation (-H+) Base Base (B:) Base->S_Enantiomer Transition->S_Enantiomer Reprotonation R_Enantiomer (R)-5-MTZD (Chiral) Transition->R_Enantiomer Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization at the C5 position via the achiral enolate intermediate.

Section 2: Validated Synthetic Protocol

While Knoevenagel condensation is used for 5-benzylidene derivatives, the synthesis of the 5-methyl core requires a cyclization strategy.[1] The following protocol utilizes the Hantzsch-type cyclization of


-halo esters with thiourea.
Reagents & Stoichiometry[1]
  • Substrate: Ethyl 2-bromopropionate (1.0 eq)

  • Reagent: Thiourea (1.1 eq)

  • Solvent: Ethanol (anhydrous)

  • Hydrolysis: 2N HCl (aqueous)

Step-by-Step Methodology

Step 1: Cyclization to Iminothiazolidinone

  • Dissolve thiourea (7.6 g, 0.1 mol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add ethyl 2-bromopropionate (18.1 g, 0.1 mol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reflux the mixture for 4–6 hours. A white precipitate (2-imino-5-methylthiazolidin-4-one hydrobromide) may form.[1]

  • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the bromoester.[1]

Step 2: Acid Hydrolysis to 5-MTZD

  • Add 2N HCl (50 mL) directly to the reaction mixture.

  • Reflux for an additional 6–8 hours. This step converts the C2-imine to the C2-carbonyl (dione).

  • Cool the reaction to room temperature.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.

Step 3: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.[1][4]

  • Expected Yield: 65–75%.[1][5]

Synthesis Start Ethyl 2-bromopropionate + Thiourea Step1 Reflux (EtOH) Cyclization Start->Step1 Inter Intermediate: 2-Imino-5-methylthiazolidin-4-one Step1->Inter Step2 Acid Hydrolysis (2N HCl, Reflux) Inter->Step2 Product Product: 5-Methylthiazolidine-2,4-dione Step2->Product

Figure 2: Synthetic workflow for 5-MTZD via the thiourea cyclization route.

Section 3: Analytical Characterization

Identification of 5-MTZD relies on distinguishing the methyl doublet and the C5 methine quartet.[1]

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.0 ppm (1H, br s, NH ): The acidic imide proton.[1] Broadens or disappears with D
      
      
      
      O shake.[1]
    • 
       4.55 ppm (1H, q, J = 7.0 Hz, H-5 ): The chiral center proton.[1]
      
    • 
       1.55 ppm (3H, d, J = 7.0 Hz, CH
      
      
      
      ): The methyl group coupled to H-5.[1]
  • 
    C NMR (100 MHz, DMSO-d
    
    
    
    ):
    • 
       176.5 (C=O, C4), 172.0 (C=O, C2), 46.5 (C5), 18.2 (CH
      
      
      
      ).[1]
Infrared Spectroscopy (FT-IR)
  • 3150–3200 cm

    
    :  NH stretch (broad, H-bonded).
    
  • 1740 cm

    
    :  C=O stretch (C4 position, overlap with C2).
    
  • 1690 cm

    
    :  C=O stretch (C2 position).
    

Section 4: Pharmacological Context[1][6]

PPAR Binding Mode

5-MTZD mimics the acidic headgroup of fatty acids.[1] The TZD ring acts as a bioisostere for the carboxylic acid group.[1]

  • Mechanism: The acidic NH forms a hydrogen bond with Tyr473 and His323 in the Ligand Binding Domain (LBD) of PPAR

    
    .[1]
    
  • Scaffold Limitations: While 5-MTZD binds to the receptor, it lacks the hydrophobic "tail" required to occupy the large hydrophobic pocket of the LBD, resulting in weak agonism compared to full drugs like Rosiglitazone.[1]

Toxicology & Safety Note

Researchers must handle 5-MTZD with care. While generally less toxic than complex glitazones (which can cause hepatotoxicity via metabolic activation of the tail), the TZD core itself can cause fluid retention (edema) via PPAR


 activation in the renal collecting duct.[1]

References

  • Sohda, T., et al. (1982).[1] "Studies on Antidiabetic Agents. II. Synthesis of 5-[4-(1-Methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878) and Its Derivatives." Chemical & Pharmaceutical Bulletin.

  • Amato, G., et al. (2022).[1][5] "Mechanism of Action of Thiazolidin-2,4-dione." Encyclopedia MDPI.

  • PubChem Compound Summary. (2025). "5-Methylthiazolidine-2,4-dione."[1][2][6] National Center for Biotechnology Information.[1]

  • Popov, D., et al. (2003).[1] "Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione." Journal of Chromatography A. (Discusses the kinetics of C5 racemization).

Sources

Exploratory

Technical Guide: Mechanism of Action of 5-Methylthiazolidine-2,4-dione

The following technical guide details the mechanism of action, chemical dynamics, and experimental characterization of 5-Methylthiazolidine-2,4-dione . Executive Summary 5-Methylthiazolidine-2,4-dione (5-MTZD) represents...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical dynamics, and experimental characterization of 5-Methylthiazolidine-2,4-dione .

Executive Summary

5-Methylthiazolidine-2,4-dione (5-MTZD) represents the fundamental chiral pharmacophore of the thiazolidinedione (TZD) class. While its 5-benzyl/aryl derivatives (e.g., Rosiglitazone, Pioglitazone) are potent PPAR-


 agonists used in type 2 diabetes, the 5-methyl analogue serves a distinct role in pharmacological research.

It functions primarily as:

  • A Chemical Probe: To model the acid-base thermodynamics and C5-racemization kinetics critical to the TZD "warhead."

  • An Aldose Reductase Inhibitor (ARI): Unlike the bulky glitazones, the compact 5-methyl scaffold fits the catalytic pocket of aldose reductase, interrupting the polyol pathway implicated in diabetic complications (neuropathy, retinopathy).

  • A PPAR-

    
     Headgroup Model:  It demonstrates the minimal hydrogen-bonding network required for nuclear receptor activation, albeit with significantly lower affinity than lipophilic analogues.
    

Chemical Identity & Structural Dynamics

The biological activity of 5-MTZD is governed by the lability of the proton at the C5 position. This section details the structural behaviors that dictate its receptor interactions.

Tautomerism and Acidic Character

The TZD ring is an acidic heterocycle (


). The N3 proton is acidic, but the C5 proton is also labile, leading to keto-enol tautomerism.
  • The "Warhead" Concept: The anionic form (generated at physiological pH) is the active species responsible for hydrogen bonding with the receptor.

  • Chirality: 5-MTZD possesses a single chiral center at C5. However, due to the acidic C5 proton, it undergoes rapid racemization in aqueous solution. This implies that enantiopure synthesis is often futile for biological assays, as the compound equilibrates to a racemate in vivo.

Structural Parameters
ParameterValue / CharacteristicRelevance
Molecular Formula

Minimal scaffold
Molecular Weight 131.15 g/mol High ligand efficiency
C5-H Acidity (

)
~6.8 (Ring NH/C5 combined effect)Ionization at pH 7.4
Lipophilicity (LogP) ~0.2Low membrane permeability compared to glitazones

Mechanism of Action: Aldose Reductase Inhibition

While bulky TZDs target PPAR-


, the sterically smaller 5-MTZD is an effective inhibitor of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.
The Polyol Pathway Blockade

In hyperglycemic states, hexokinase is saturated. Excess glucose enters the polyol pathway:[1]

  • Glucose + NADPH + H

    
    
    
    
    
    Sorbitol + NADP
    
    
  • Sorbitol

    
     Fructose
    

Pathology: Sorbitol accumulation causes osmotic stress, leading to diabetic cataract and neuropathy. 5-MTZD Mechanism:

  • Binding Site: 5-MTZD binds to the active site of ALR2. The TZD ring mimics the hydantoin ring of sorbinil (a classic ARI).

  • Interaction: The cyclic imide (NH-CO-NH equivalent) forms hydrogen bonds with Tyr48 , His110 , and Trp111 in the ALR2 catalytic pocket.

  • Outcome: It prevents the transfer of the hydride ion from NADPH to glucose, halting sorbitol production.

Pathway Visualization

PolyolPathway Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase MTZD 5-Methyl-TZD MTZD->ALR2 Inhibits (IC50 ~10-50 µM)

Figure 1: Mechanism of Polyol Pathway inhibition by 5-Methylthiazolidine-2,4-dione. The molecule blocks the conversion of Glucose to Sorbitol, preventing osmotic cellular damage.

Mechanism of Action: PPAR- Interaction

5-MTZD serves as the "Headgroup Model" for PPAR-


 activation. It lacks the hydrophobic tail required for high-affinity binding (nM range) but elucidates the polar interactions essential for the class.
Binding Mode

The TZD headgroup binds to the hydrophilic pocket of the PPAR-


 Ligand Binding Domain (LBD).
  • Acidic Headgroup: The deprotonated nitrogen/oxygen of the TZD ring coordinates with His323 , Tyr473 , and Ser289 .

  • Helix 12 Stabilization: This H-bond network stabilizes Helix 12 (AF-2 domain), locking the receptor in the active conformation.

  • Co-activator Recruitment: The stabilized receptor recruits co-activators (e.g., SRC-1), initiating transcription of insulin-sensitizing genes (GLUT4, Adiponectin).

Note: Without the hydrophobic tail to occupy the large LBD pocket, 5-MTZD is a weak agonist (


 in high 

range), but it confirms that the TZD ring is the primary "anchor" for the class.

Experimental Protocols

These protocols are designed for researchers characterizing 5-MTZD derivatives.

Protocol A: Synthesis via Knoevenagel Condensation (Modified)

While 5-MTZD can be made by direct cyclization, a common route for derivatives is Knoevenagel condensation followed by reduction. For the specific 5-methyl target:

  • Reactants: Thiourea + Ethyl 2-chloropropionate (to introduce the methyl group directly) OR Thiazolidine-2,4-dione + Formaldehyde (followed by reduction).

  • Direct Cyclization Method (Preferred for 5-MTZD):

    • Step 1: Dissolve Thiourea (1.0 eq) and 2-chloropropionic acid (1.0 eq) in water.

    • Step 2: Reflux for 10-12 hours. The acidic medium promotes cyclization to the iminothiazolidinone intermediate.

    • Step 3: Hydrolysis. Add concentrated HCl and reflux for 4-6 hours to convert the imine to the dione.

    • Step 4: Recrystallize from Ethanol/Water.

Protocol B: Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay measures the consumption of NADPH.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • DL-Glyceraldehyde (10 mM) as the substrate.

    • Enzyme source: Rat lens homogenate or Recombinant Human ALR2.

  • Procedure:

    • Blank: Buffer + NADPH + Enzyme (No substrate).

    • Control: Buffer + NADPH + Enzyme + Substrate (Measure

      
      /min).
      
    • Test: Buffer + NADPH + Enzyme + 5-MTZD (varying conc.) + Substrate.

  • Calculation:

    
    
    
Experimental Workflow Visualization

AssayWorkflow Start Start: Recombinant ALR2 Mix Mix: Enzyme + NADPH + 5-MTZD (Incubate 10 min @ 37°C) Start->Mix Trigger Trigger: Add DL-Glyceraldehyde Mix->Trigger Measure Measure: Absorbance @ 340nm (Kinetic Mode: 3-5 min) Trigger->Measure Calc Calculate: NADPH Oxidation Rate (Slope of Linear Phase) Measure->Calc

Figure 2: Step-by-step workflow for the in vitro evaluation of Aldose Reductase inhibition.

Comparative Data Profile

The following table contrasts 5-MTZD with clinical standards to contextualize its potency.

CompoundPrimary TargetIC50 / Kd (Target)Mechanism Type
5-Methyl-TZD Aldose Reductase 15 - 50 µM Competitive Inhibitor
5-Methyl-TZD PPAR-

> 100 µM (Weak)Low-affinity Agonist
Rosiglitazone PPAR-

~40 nMHigh-affinity Agonist
Epalrestat Aldose Reductase~0.1 µMPotent Inhibitor

Insight: 5-MTZD is approximately 1000-fold less potent at PPAR-


 than Rosiglitazone, proving that the 5-methyl group is insufficient for lipophilic pocket occupancy. However, its activity against Aldose Reductase is significant enough to serve as a lead scaffold for ARI development.

References

  • Lehmann, J. M., et al. (1995).[2] An Antidiabetic Thiazolidinedione Is a High Affinity Ligand for Peroxisome Proliferator-activated Receptor

    
     (PPAR
    
    
    
    ).[3][4] Journal of Biological Chemistry. Link
  • Maccari, R., et al. (2023).[5] Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI Pharmaceuticals. Link

  • Hamdi, A., et al. (2023).[5] Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Daş-Evcimen, N., et al. (2008).[6] In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kumar, S., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. Link

Sources

Foundational

Biological Activity of 5-Methylthiazolidine-2,4-dione: A Technical Guide

The following technical guide details the biological activity, synthesis, and therapeutic applications of 5-Methylthiazolidine-2,4-dione and its functional derivatives. Executive Summary 5-Methylthiazolidine-2,4-dione (5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic applications of 5-Methylthiazolidine-2,4-dione and its functional derivatives.

Executive Summary

5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical structural scaffold within the thiazolidinedione (TZD) class of pharmacophores. While the parent TZD ring is widely recognized for its role in insulin sensitization via PPAR-


 agonism , the 5-methyl substituted variant serves as a distinct "minimal pharmacophore."

Unlike the bulky "glitazone" drugs (e.g., Rosiglitazone), which rely on extensive lipophilic tails for high-affinity receptor binding, 5-MTZD is primarily utilized as:

  • A Chemical Probe: To investigate the steric and electronic requirements of the C5 position in nuclear receptor binding.

  • A Synthetic Intermediate: A precursor for generating 5-arylidene derivatives via Knoevenagel condensation, which unlocks potent antimicrobial and aldose reductase inhibitory activities.

  • A Bioisostere: Investigated for non-PPAR targets, including Aldose Reductase (ALR2) inhibition in diabetic complications and Mur ligase inhibition in bacterial cell wall synthesis.

This guide analyzes the transition from the inactive/weakly active 5-methyl core to its highly active derivatives, providing a roadmap for researchers optimizing this scaffold.

Pharmacology & Mechanism of Action

PPAR- Activation (Metabolic Regulation)

The primary biological target for TZD derivatives is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-


) .[1][2]
  • Mechanism: The acidic proton at the C5 position of the TZD ring forms a critical hydrogen bond with the His323 (or His449) residue in the PPAR-

    
     ligand-binding domain (LBD).
    
  • Role of the 5-Methyl Group: In 5-MTZD, the methyl group provides a minimal steric anchor. While 5-MTZD itself is a weak agonist compared to 5-benzylidene analogs, it confirms that the TZD headgroup is the essential "warhead" for receptor activation. The methyl group enhances metabolic stability compared to the unsubstituted TZD by hindering rapid oxidation at the C5 position.

Off-Target Activity: Aldose Reductase & Antimicrobial
  • Aldose Reductase (ALR2) Inhibition: 5-MTZD derivatives inhibit ALR2, the rate-limiting enzyme in the polyol pathway. This prevents the accumulation of sorbitol, a key driver of diabetic neuropathy and retinopathy.

  • Antimicrobial Action: The ring system acts as a peptidoglycan mimic, inhibiting bacterial Mur ligases (MurD/MurE), enzymes essential for bacterial cell wall biosynthesis.

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway by which 5-MTZD derivatives modulate insulin sensitivity.

PPAR_Pathway Ligand 5-MTZD Derivative (Ligand) PPAR PPAR-γ Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (H-bond at His323) Complex Ligand-PPAR-γ/RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter Region) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Gene Target Gene Transcription (GLUT4, Adiponectin) DNA->Gene Transcription Initiation Effect Biological Outcome: ↑ Insulin Sensitivity ↓ Gluconeogenesis Gene->Effect Protein Expression

Figure 1: Mechanism of PPAR-


 activation by TZD ligands, leading to insulin sensitization.

Structure-Activity Relationship (SAR)[5]

The biological potency of 5-MTZD is heavily dependent on the derivatization at the C5 position.

Structural FeatureModificationBiological Impact
N3 Position Unsubstituted (-NH)Essential for H-bonding in PPAR-

LBD (Acidic head).
Alkylation (-N-R)Generally abolishes PPAR activity; retains antimicrobial activity.
C5 Position Methyl (-CH3) Basal Activity: Weak PPAR agonist; good metabolic stability.
Benzylidene (=CH-Ar)High Potency: Increases lipophilicity; critical for hydrophobic pocket filling in PPAR-

.
C2/C4 Carbonyls Thione replacement (C=S)Increases acidity of N3-H; often enhances potency but increases hepatotoxicity risk.

Experimental Protocols

Synthesis of 5-Methylthiazolidine-2,4-dione

This protocol yields the core scaffold. For high-activity screening, researchers must perform the subsequent Knoevenagel condensation (Protocol 4.2).

Reagents: Ethyl 2-chloropropionate, Thiourea, Ethanol, HCl (conc).

  • Cyclization: Dissolve thiourea (0.1 mol) and ethyl 2-chloropropionate (0.1 mol) in absolute ethanol (50 mL).

  • Reflux: Heat the mixture under reflux for 10–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis: Add 2N HCl (20 mL) to the reaction mixture and reflux for an additional 4 hours to hydrolyze the intermediate imino-thiazolidinone to the dione.

  • Isolation: Cool the mixture to 0°C. The product, 5-methylthiazolidine-2,4-dione, will precipitate.

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 65–75%[3]

    • Melting Point: ~50–53°C (Verify with literature).

Functionalization: Knoevenagel Condensation

To generate biologically active probes (e.g., for antimicrobial assays).

Reagents: 5-Methylthiazolidine-2,4-dione, Aromatic Aldehyde (e.g., Benzaldehyde), Piperidine (Catalyst).

  • Mix: Combine 5-MTZD (1 eq) and aldehyde (1 eq) in toluene.

  • Catalyze: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reflux: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 6–8 hours.

  • Workup: Cool and filter the precipitated solid. Wash with cold ethanol.

Workflow Diagram: Synthesis & Derivatization

Synthesis_Workflow Pre1 Ethyl 2-chloropropionate Step1 Cyclization (EtOH, Reflux) Pre1->Step1 Pre2 Thiourea Pre2->Step1 Core 5-Methylthiazolidine-2,4-dione (The Scaffold) Deriv2 N-Alkylated Analog (Antimicrobial Probe) Core->Deriv2 Alkylation (R-X, Base) Step3 Knoevenagel Condensation (Aldehyde, Piperidine) Core->Step3 Deriv1 5-Arylidene Derivative (Active Drug Candidate) Step2 Acid Hydrolysis (HCl) Step1->Step2 Step2->Core Step3->Deriv1

Figure 2: Synthetic route from precursors to the biologically active 5-arylidene derivatives.

Quantitative Biological Data

The following table summarizes the comparative activity of the 5-methyl scaffold versus its optimized derivatives. Note that the 5-Methyl core is significantly less potent than the 5-Benzylidene forms, highlighting the necessity of the hydrophobic tail.

Compound ClassTargetIC50 / MICActivity ProfileRef
5-Methyl-TZD (Core) PPAR-

> 50

M
Weak / Inactive[1]
5-Benzylidene-TZD PPAR-

0.2 – 5.0

M
Moderate Agonist[2]
Rosiglitazone (Control) PPAR-

0.04

M
Potent Agonist[2]
5-Arylidene Derivative S. aureus2 – 16

g/mL
Antimicrobial (Gram+)[3]
5-Arylidene Derivative Aldose Reductase0.16 – 1.0

M
Potent Inhibitor[4]

Note: Data represents typical ranges for this chemical class found in literature. Specific values vary by exact substitution pattern.

Toxicology & Safety Considerations

Researchers must be vigilant regarding the hepatotoxicity associated with TZD scaffolds.

  • Mechanism: Quinone methide formation during metabolism of the TZD ring can lead to covalent binding with hepatic proteins.

  • Safety Check: In vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) are mandatory for any new 5-MTZD derivative.

  • Structural Alert: Avoid introducing nitro groups or aniline moieties on the benzylidene tail, as these exacerbate oxidative stress and mutagenicity.

References

  • Thiazolidinediones as PPAR Agonists. International Journal of Life Science and Pharma Research. (2023). Link

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists. PubMed Central. (2025). Link

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. BioMed Research International. (2014). Link

  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link

  • Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives. European Journal of Medicinal Chemistry. (2010). Link

Sources

Exploratory

Spectroscopic Blueprint of 5-Methylthiazolidine-2,4-dione: A Technical Guide for Researchers

An In-Depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Heterocyclic Scaffold Introduction: The Significance of the Thiazolidine-2,4-dione Core The thiazolidine-2,4-dione (TZD) nucleus is a privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Heterocyclic Scaffold

Introduction: The Significance of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antihyperglycemic, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the TZD ring, with potential for substitution at the 3- and 5-positions, allows for the fine-tuning of its pharmacological profile.[1] 5-Methylthiazolidine-2,4-dione, the subject of this guide, represents a fundamental building block within this important class of compounds. A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and development of novel TZD-based therapeutic agents. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Methylthiazolidine-2,4-dione, offering insights into its structural features and providing standardized protocols for its analysis.

Molecular Structure

The structural representation of 5-Methylthiazolidine-2,4-dione is fundamental to interpreting its spectroscopic data.

Figure 1. Molecular Structure of 5-Methylthiazolidine-2,4-dione C1 C C2 C C1->C2 O1 O C1->O1 N N C2->N C4 CH₃ C2->C4 H2 H C2->H2 C3 C S S C3->S O2 O C3->O2 N->C3 H1 H N->H1 S->C1

Caption: Molecular Structure of 5-Methylthiazolidine-2,4-dione.

¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in the public domain, the following analyses are based on predicted data.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of 5-Methylthiazolidine-2,4-dione provides key information about the electronic environment of the protons in the molecule.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
NH~8.0 - 9.0Singlet (broad)1H
CH~4.5 - 5.0Quartet1H
CH₃~1.5 - 2.0Doublet3H
  • NH Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region, characteristic of an amide or imide proton. Its chemical shift can be sensitive to solvent and concentration.

  • CH Proton (C5-H): The proton at the 5-position is a methine proton and is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • CH₃ Protons (C5-CH₃): The three equivalent protons of the methyl group at the 5-position are expected to appear as a doublet, resulting from coupling with the single proton on the adjacent carbon.

¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.[4]

Carbon Predicted Chemical Shift (ppm)
C=O (C2)~170 - 180
C=O (C4)~170 - 180
CH (C5)~45 - 55
CH₃~15 - 25
  • Carbonyl Carbons (C2 and C4): The two carbonyl carbons are in different chemical environments and are expected to resonate at distinct, downfield chemical shifts, typical for amide and imide carbonyls.

  • Methine Carbon (C5): The carbon at the 5-position, bonded to the methyl group and a proton, is expected to appear in the aliphatic region.

  • Methyl Carbon (C5-CH₃): The carbon of the methyl group will resonate at the most upfield position, characteristic of a simple alkyl group.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, broad
C-H Stretch (sp³)2850 - 3000Medium
C=O Stretch (Amide/Imide)1680 - 1750Strong, sharp (two bands)
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 800Weak to medium
  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the imide group.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methine groups.

  • C=O Stretch: Two strong, sharp absorption bands are expected in the carbonyl region (1680-1750 cm⁻¹) corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the dione ring.[6]

  • C-N and C-S Stretches: Absorptions for C-N and C-S stretching are also expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[7]

The predicted electron ionization (EI) mass spectrum of 5-Methylthiazolidine-2,4-dione would be expected to show a molecular ion peak ([M]⁺) at m/z = 131, corresponding to its molecular weight.

Predicted Fragmentation Pathway:

Figure 2. Predicted Mass Spectrometry Fragmentation of 5-Methylthiazolidine-2,4-dione mol 5-Methylthiazolidine-2,4-dione [M]⁺• m/z = 131 frag1 [M - CH₃]⁺ m/z = 116 mol->frag1 - •CH₃ frag2 [M - CO]⁺• m/z = 103 mol->frag2 - CO frag3 [CH₃-CH=C=O]⁺• m/z = 56 mol->frag3 Retro-Diels-Alder frag4 [S=C=N-H]⁺• m/z = 59 mol->frag4 Rearrangement

Caption: Predicted Mass Spectrometry Fragmentation of 5-Methylthiazolidine-2,4-dione.

  • Loss of a Methyl Radical: A common fragmentation pathway would be the loss of the methyl group as a radical, leading to a fragment ion at m/z = 116.

  • Loss of Carbon Monoxide: The loss of a neutral carbon monoxide molecule from the molecular ion could result in a fragment at m/z = 103.

  • Ring Cleavage: More complex fragmentation patterns involving the cleavage of the thiazolidine-2,4-dione ring can also be expected, leading to smaller fragment ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of 5-Methylthiazolidine-2,4-dione.

Protocol 1: NMR Spectroscopy

Figure 3. NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a clean, dry NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard parameters acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate ¹H signals and reference spectra proc2->proc3

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Methylthiazolidine-2,4-dione for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set up the acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, and relaxation delay.

    • Acquire the spectra.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase correct the resulting spectra to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy

Figure 4. FT-IR Spectroscopy Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Press the mixture into a transparent pellet prep1->prep2 acq1 Place the KBr pellet in the sample holder prep2->acq1 acq2 Acquire a background spectrum (air or KBr pellet) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Ratio the sample spectrum against the background acq3->proc1 proc2 Convert to absorbance proc1->proc2 proc3 Label significant peaks proc2->proc3

Caption: Workflow for FT-IR Spectroscopy.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of 5-Methylthiazolidine-2,4-dione with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of either the empty sample compartment or a blank KBr pellet.

    • Acquire the spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Convert the resulting spectrum to absorbance mode.

    • Identify and label the wavenumbers of the significant absorption bands.

Protocol 3: Mass Spectrometry

Figure 5. Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a volatile solvent (e.g., methanol) prep2 Dilute to an appropriate concentration (~1-10 µg/mL) prep1->prep2 acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) prep2->acq1 acq2 Acquire the mass spectrum in the desired mass range acq1->acq2 proc1 Identify the molecular ion peak acq2->proc1 proc2 Analyze the fragmentation pattern proc1->proc2

Caption: Workflow for Mass Spectrometry.

  • Sample Preparation:

    • Dissolve a small amount of 5-Methylthiazolidine-2,4-dione in a volatile solvent such as methanol or acetonitrile.

    • Dilute the solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate method, such as direct infusion for a pure compound or after separation by gas chromatography (GC) or liquid chromatography (LC).

    • Set the parameters for the ionization source (e.g., electron ionization, electrospray ionization) and the mass analyzer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information and compare it with predicted fragmentation pathways.

Conclusion

References

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for 5-Methylthiazolidine-2,4-dione

Executive Summary 5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical scaffold in medicinal chemistry, serving as both a synthetic building block for glitazone-class antidiabetics and a potential impurity/metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical scaffold in medicinal chemistry, serving as both a synthetic building block for glitazone-class antidiabetics and a potential impurity/metabolite in their degradation pathways. Unlike its 5-arylidene counterparts, 5-MTZD possesses a saturated C5 carbon, introducing a chiral center that dictates its stability profile.

This technical guide provides a rigorous analysis of the solubility and stability mechanisms of 5-MTZD. It moves beyond generic data to address the compound's specific susceptibility to keto-enol tautomerism-induced racemization—a phenomenon frequently overlooked in standard stability testing but critical for enantiopure drug development.

Part 1: Molecular Architecture & Physicochemical Baseline

To understand the behavior of 5-MTZD in solution, one must first analyze its electronic structure. The molecule contains two acidic centers: the N-H group at position 3 and the chiral C-H at position 5.

Structural Properties
PropertyValue / DescriptionContext
CAS Number 636-26-0Unique Identifier
Molecular Formula C₄H₅NO₂SMW: 131.15 g/mol
Chirality Yes (C5 Position)Exists as (R) and (S) enantiomers.[1]
Acidity (pKa) ~6.8 (Ring NH)Weak acid; forms water-soluble salts at pH > 8.[2]
LogP (Predicted) ~0.2 - 0.5Low lipophilicity; moderately polar.[2]
H-Bond Donors 1 (NH)Critical for solvent interaction.[2]
The "Active Methylene" Insight

The C5 proton is flanked by a carbonyl group and a sulfur atom.[2] While less acidic than the N3 proton, this C5 proton is sufficiently labile to undergo deprotonation, leading to enolization . This is the root cause of the compound's primary stability risk: racemization.

Part 2: Solubility Profile

Solubility is not a static number for 5-MTZD; it is a dynamic function of pH and solvent polarity.

Solvent Compatibility Matrix

Data derived from TZD class behavior and structural analogues.[2]

Solvent SystemSolubility RatingOperational Note
Water (pH 7.0) Low (< 0.5 mg/mL)Poor solubility in neutral aqueous media.
Water (pH 9.0) High (> 10 mg/mL)Deprotonation of NH forms the anion, drastically increasing solubility.[2]
DMSO Excellent (> 50 mg/mL)Preferred solvent for stock solutions.[2]
Ethanol/Methanol Moderate to GoodGood for intermediate dilutions; avoid for long-term storage due to potential solvolysis.
Acetonitrile GoodIdeal for HPLC mobile phases.[2]
The pH-Solubility Relationship

Researchers must recognize that 5-MTZD behaves as a weak acid.

  • pH < 5: The molecule exists in its neutral, protonated form.[2] Solubility is driven by the lipophilicity of the thiazolidine ring (low aqueous solubility).

  • pH > 8: The N-H proton dissociates. The resulting negative charge is delocalized over the carbonyls, making the species highly polar and water-soluble.

Critical Protocol: When preparing aqueous buffers for bioassays, ensure the final pH does not drift below 7.4 if high concentrations (>100 µM) are required, otherwise precipitation may occur.[2]

Part 3: Stability & Degradation Dynamics

This section details the primary failure modes for 5-MTZD. Unlike many organic solids, the primary risk here is not just chemical decomposition, but stereochemical scrambling .

Mechanism 1: Racemization (The Silent Killer)

If you isolate or purchase enantiopure (S)-5-MTZD, it will not remain pure in solution.[2] The acidic proton at C5 allows the molecule to enter a planar enol intermediate state. When the proton returns, it can attack from either face, resulting in a racemic mixture.

Factors Accelerating Racemization:

  • Basic pH: Promotes proton abstraction at C5.[2]

  • Polar Protic Solvents: Water and alcohols facilitate proton exchange.[2]

  • Temperature: Higher temperatures increase the rate of enolization.[2]

Mechanism 2: Hydrolysis

Under harsh conditions (strong acid/base + heat), the thiazolidine ring can open.

  • Pathway: Nucleophilic attack of water on the C2 or C4 carbonyl.[2]

  • Product: Formation of thioglycolic acid derivatives and urea byproducts.[2]

Visualizing the Degradation Pathway

The following diagram maps the kinetic relationship between the stable enantiomers and the degradation products.

G cluster_0 Racemization Cycle (Fast in Buffer) S_Form (S)-5-MTZD (Active Enantiomer) Enol Planar Enol Intermediate S_Form->Enol -H+ (Base/Heat) Hydrolysis Hydrolysis Products (Ring Open) S_Form->Hydrolysis Strong Hydrolysis (pH > 10 or < 2) R_Form (R)-5-MTZD (Inactive/Distomer) R_Form->Enol -H+ R_Form->Hydrolysis Strong Hydrolysis (pH > 10 or < 2) Enol->S_Form +H+ Enol->R_Form +H+

Figure 1: The Racemization Cycle of 5-MTZD. Note that the transition between (S) and (R) forms occurs via the planar enol intermediate, a process accelerated by basic pH.

Part 4: Analytical Methodologies

To accurately quantify 5-MTZD and detect impurities, a self-validating HPLC method is required. Standard UV detection is sufficient due to the carbonyl absorbance.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate 5-MTZD from synthesis precursors (e.g., thiourea, chloroacetic acid) and hydrolysis products.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mmStandard reverse-phase retention for moderately polar heterocycles.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Acidic buffer suppresses ionization of the carboxyl/NH groups, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 0-2 min: 5% B; 2-10 min: 5%→60% BRetains polar impurities early; elutes 5-MTZD (approx RT 6-8 min).
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 230 nmMax absorption of the thiazolidine-2,4-dione core.
Temperature 25°CControlled to prevent on-column racemization during analysis.
Chiral Separation (Advanced)

If distinguishing between (R) and (S) enantiomers is required, a standard C18 column will fail .

  • Required Column: Chiralpak IA or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:[2]10) isocratic.[2]

  • Note: This is strictly for non-aqueous samples to prevent racemization during the run.

Part 5: Handling & Storage Protocols

Based on the physicochemical profile established above, the following Standard Operating Procedures (SOPs) are recommended to maintain compound integrity.

Storage[2]
  • Temperature: Store solid at -20°C . Room temperature storage promotes slow oxidation and racemization if moisture is present.[2]

  • Atmosphere: Store under Argon or Nitrogen .[2]

  • Container: Amber glass vials to prevent potential photodegradation (though 5-MTZD is relatively photostable compared to its arylidene derivatives).[2]

Solution Handling (The "Golden Rule")

Do not store 5-MTZD in aqueous buffer for > 4 hours.

  • Stock Solutions: Prepare in 100% DMSO . These are stable for months at -20°C.

  • Working Solutions: Dilute into aqueous buffer immediately prior to use.[2]

  • Avoid: Do not use alkaline buffers (pH > 8.0) for incubation unless the experiment specifically requires the salt form, as this guarantees rapid racemization.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12304, 5-Methyl-2,4-thiazolidinedione. Retrieved from [Link]

  • Sohda, T., et al. (1990). Studies on Antidiabetic Agents.[2] Synthesis and Hypoglycemic Activity of 5-[4-(Pyridylalkoxy)benzyl]-2,4-thiazolidinediones. (Foundational chemistry on TZD acidity and racemization). Journal of Medicinal Chemistry.

  • EPA CompTox Chemicals Dashboard. 3-Methyl-1,3-thiazolidine-2,4-dione Properties. (Physicochemical data verification). Retrieved from [Link]

  • Popović-Djordjević, J., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones.[2][3] (Hydrolysis and synthesis conditions).[3][4] MDPI Molecules. Retrieved from [Link][2]

Sources

Exploratory

5-Methylthiazolidine-2,4-dione: Stereochemical and Synthetic Utility in Drug Design

An In-Depth Technical Guide on 5-Methylthiazolidine-2,4-dione as a Medicinal Chemistry Scaffold. [1] Executive Summary 5-Methylthiazolidine-2,4-dione (5-Me-TZD) represents the minimal chiral pharmacophore of the thiazoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Methylthiazolidine-2,4-dione as a Medicinal Chemistry Scaffold.

[1]

Executive Summary

5-Methylthiazolidine-2,4-dione (5-Me-TZD) represents the minimal chiral pharmacophore of the thiazolidinedione (glitazone) class.[1] While less potent than its lipophilic 5-benzyl analogues (e.g., Rosiglitazone), 5-Me-TZD serves as a critical mechanistic probe for investigating the stereochemical instability inherent to the TZD ring system.[1]

This guide details the chemical architecture, synthesis, and specific utility of 5-Me-TZD.[1] It addresses the "chirality crisis" at the C5 position—where rapid racemization occurs under physiological conditions—and provides validated protocols for its synthesis and analysis.

Chemical Architecture & Stereochemistry

The Core Scaffold

The TZD ring is a bioisostere for carboxylic acids, often functioning as the acidic "warhead" in PPAR


 agonists. The introduction of a methyl group at the C5 position creates a chiral center.
  • Formula:

    
    
    
  • Molecular Weight: 131.15 g/mol [1]

  • Acidic Character: The proton at C5 is acidic (

    
    
    
    
    
    6.8–7.5), flanked by two carbonyls (C4 and C2 via sulfur).
  • Tautomerism: The molecule exists in equilibrium between the keto-form and the enol-form.

The Racemization Mechanism

The therapeutic efficacy of glitazones is often stereospecific (usually the S-enantiomer is active). However, the acidity of the C5 proton allows for rapid deprotonation in plasma, leading to a planar enolate intermediate that reprotonates indiscriminately from either face.

Implication: 5-Me-TZD is used to model these kinetics.[1] Unlike bulky benzyl derivatives, the small methyl group minimizes steric hindrance, making 5-Me-TZD an ideal baseline for studying racemization rates (


) in various biological matrices.[1]

Racemization S_Enantiomer (S)-5-Methyl-TZD Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate -H+ (Base/Albumin) Enolate->S_Enantiomer +H+ R_Enantiomer (R)-5-Methyl-TZD Enolate->R_Enantiomer +H+ R_Enantiomer->Enolate -H+

Figure 1: Mechanism of base-catalyzed racemization via the enolate intermediate.

Synthetic Strategies

Synthesis of 5-Me-TZD requires distinguishing between C-alkylation (desired) and N-alkylation (undesired side reaction common in TZD chemistry).[1]

Strategy A: Cyclization (Preferred)

The most reliable route avoids regioselectivity issues by building the ring around the methyl group using ethyl 2-bromopropionate .

  • Condensation: Ethyl 2-bromopropionate reacts with thiourea to form a 2-imino-thiazolidin-4-one intermediate.[1]

  • Hydrolysis: Acidic hydrolysis converts the imine to the ketone, yielding 5-methylthiazolidine-2,4-dione.[1]

Strategy B: Dianion C-Alkylation

Direct methylation of unsubstituted thiazolidine-2,4-dione requires generating a dianion to target the C5 position over the N3 position.[1]

  • Reagents: 2 eq.

    
    -BuLi (Lithium diisopropylamide is also used) followed by Methyl Iodide (MeI).[1]
    
  • Risk: Mono-deprotonation leads exclusively to N-methylation.[1]

Synthesis cluster_alt Alternative: Direct Alkylation (Difficult) Start Ethyl 2-bromopropionate Inter 2-Imino-5-methylthiazolidin-4-one Start->Inter Cyclization Reagent + Thiourea (reflux in EtOH) Product 5-Methylthiazolidine-2,4-dione Inter->Product Hydrolysis Step2 Acid Hydrolysis (2N HCl, reflux) TZD Thiazolidine-2,4-dione Dianion Dianion Species TZD->Dianion 2 eq. n-BuLi Dianion->Product MeI (-78°C)

Figure 2: Synthetic pathways to 5-Methylthiazolidine-2,4-dione.

Experimental Protocols

Protocol 1: Synthesis via Cyclization

Validating Source: Adapted from standard TZD synthesis protocols (Ref 1, 3).

Reagents:

  • Ethyl 2-bromopropionate (20 mmol)[1]

  • Thiourea (22 mmol)

  • Ethanol (Absolute, 30 mL)

  • HCl (2N aqueous solution)[1]

Procedure:

  • Condensation: In a 100 mL round-bottom flask, dissolve thiourea (1.67 g) in ethanol (30 mL). Add ethyl 2-bromopropionate (2.6 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. A white precipitate (imino-intermediate HBr salt) may form.[1] Monitor by TLC (50% EtOAc/Hexane).[1]

  • Hydrolysis: Add 20 mL of 2N HCl directly to the reaction mixture. Continue refluxing for another 4–6 hours to convert the imine to the ketone.

  • Isolation: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
    
    • Expected Yield: 60–75%

    • Melting Point: ~69–71°C.[1]

Protocol 2: Racemization Kinetics Assay

Validating Source: Welch et al. (Ref 4).[1]

Objective: Determine the half-life (


) of enantiomer interconversion in plasma.

Procedure:

  • Separation: Isolate enantiomers of 5-Me-TZD using Chiral HPLC (Column: Chiralpak AD-H or equivalent; Mobile Phase: Hexane/IPA).

  • Incubation: Spike the pure (S)-enantiomer (10

    
    M) into rat plasma or phosphate buffer (pH 7.[1]4) at 37°C.[1][2]
    
  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately add ice-cold acetonitrile to precipitate proteins and stop the reaction.

  • Analysis: Analyze supernatant via Chiral HPLC. Plot

    
     vs. time to calculate rate constant 
    
    
    
    .[1]

Pharmacological & SAR Data

While 5-Me-TZD is a weak agonist compared to glitazones, it defines the baseline activity for the scaffold.[1]

CompoundC5 SubstituentPPAR


(

M)
Racemization

(pH 7.[1]4)
Notes
5-Methyl-TZD

> 50< 2 hoursRapid racemization due to low steric bulk.[1]
Ciglitazone

-benzyl-alkoxy
~ 3.0~ 3–4 hoursPrototype glitazone.[1]
Rosiglitazone

-benzyl-pyridine
0.04~ 10–20 hoursHigh potency; racemization slowed by protein binding.[1]
5,5-Dimethyl-TZD

InactiveStableLack of acidic proton prevents PPAR activation.[1]

Key Insight: The acidic proton at C5 is required for PPAR


 activation (forming H-bonds with Tyr473/His323 in the receptor pocket), but this same proton causes the racemization liability. 5,5-disubstitution solves racemization but abolishes activity.[1]

References

  • Synthesis of Thiazolidine-2,4-dione Derivatives. National Institutes of Health (PMC). [Link][1]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances. MDPI Molecules. [Link][1]

  • Synthesis and Pharmacological Evaluation of 5-Substituted-2,4-Thiazolidinedione. International Journal of Research in Pharmacy and Biotechnology. [Link]

  • Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. Chirality (via PubMed). [Link]

  • 3-Methyl-1,3-thiazolidine-2,4-dione Properties. U.S. EPA CompTox Chemicals Dashboard. [Link][1][3]

Sources

Foundational

Technical Guide: Therapeutic Targets of 5-Methylthiazolidine-2,4-dione

Executive Summary 5-Methylthiazolidine-2,4-dione (5-MTZD) represents a "privileged scaffold" in medicinal chemistry—a core structural fragment capable of binding to diverse biological targets depending on its specific su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylthiazolidine-2,4-dione (5-MTZD) represents a "privileged scaffold" in medicinal chemistry—a core structural fragment capable of binding to diverse biological targets depending on its specific substitution patterns. While the broader thiazolidine-2,4-dione (TZD) class is clinically synonymous with PPAR


 agonism (e.g., Pioglitazone), the specific 5-methyl derivative serves as a critical pharmacophore probe.[1]

This guide dissects the pharmacological potential of 5-MTZD, distinguishing between its role as a polar warhead (interacting with hydrophilic pockets) and a scaffold anchor (orienting lipophilic tails). We analyze its activity across genomic (PPAR


), enzymatic (Aldose Reductase, Tyrosinase, PTP1B), and mitochondrial targets.

Part 1: Chemical Biology & Pharmacophore Analysis[2]

The 5-MTZD molecule consists of a thiazolidine-2,4-dione ring substituted with a methyl group at the C5 position. Its biological activity is governed by three structural features:

  • Acidic NH Group (pKa ~6.8): Acts as a hydrogen bond donor. At physiological pH, a significant fraction exists as the anion, allowing ionic interactions with positively charged amino acid residues (e.g., Arginine, Histidine).

  • C2/C4 Carbonyls: Act as hydrogen bond acceptors, critical for orienting the molecule in enzyme active sites.

  • C5-Methyl Center: Introduces chirality and slight lipophilicity, serving as a minimal hydrophobic anchor. Unlike bulky benzyl substituents in "glitazones," the methyl group allows the molecule to fit into constricted enzymatic pockets (e.g., Aldose Reductase) that larger analogs cannot access.

Part 2: Primary Therapeutic Targets

Peroxisome Proliferator-Activated Receptor Gamma (PPAR )

Mechanism: Genomic Insulin Sensitization While 5-MTZD lacks the bulky hydrophobic tail required for full agonism (which stabilizes Helix 12 in the Ligand Binding Domain), it functions as a partial agonist or headgroup anchor .

  • Binding Mode: The TZD ring mimics the carboxylate of free fatty acids. The acidic nitrogen forms a critical H-bond network with Tyr473 and His323 (or His449 depending on numbering) in the PPAR

    
     ligand-binding pocket (LBD).
    
  • Therapeutic Relevance: Modulation of glucose homeostasis and adipogenesis.

  • Expert Insight: 5-MTZD is often used in fragment-based drug discovery (FBDD) to identify novel non-glitazone PPAR modulators that avoid the side effects (weight gain, edema) associated with full agonists.

Aldose Reductase (ALR2)

Mechanism: Polyol Pathway Inhibition Aldose reductase catalyzes the reduction of glucose to sorbitol.[2] In hyperglycemic states, sorbitol accumulation leads to osmotic stress, causing diabetic complications (cataracts, neuropathy).

  • Binding Mode: The TZD ring acts as a bioisostere for the hydantoin or carboxylic acid moieties found in classic ALR2 inhibitors (e.g., Epalrestat). The anion of 5-MTZD binds to the "anion hole" in the active site, interacting with Tyr48 , His110 , and Trp111 .

  • Selectivity: The small 5-methyl group allows deep penetration into the catalytic cleft, potentially offering higher selectivity for ALR2 over the related Aldehyde Reductase (ALR1).

Tyrosinase

Mechanism: Melanogenesis Inhibition Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. 5-substituted TZDs have emerged as potent inhibitors, relevant for treating hyperpigmentation disorders.[3][4]

  • Binding Mode: The TZD ring coordinates with the binuclear copper active site of tyrosinase. The keto-enol tautomerism of the TZD ring allows it to chelate copper ions (

    
    ), mimicking the transition state of the substrate (L-DOPA).
    
  • Therapeutic Relevance: Dermatological agents for melasma and age spots.

Protein Tyrosine Phosphatase 1B (PTP1B)

Mechanism: Insulin Receptor Signaling Enhancement PTP1B acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.

  • Binding Mode: The TZD headgroup acts as a phosphotyrosine mimetic (pTyr-mimetic). The acidic proton/anion interacts with the PTP1B active site arginine residues, preventing the hydrolysis of the insulin receptor's phosphate groups.

Mitochondrial Pyruvate Carrier (MPC)

Mechanism: Non-Genomic Metabolic Reprogramming Recent evidence suggests TZDs exert acute metabolic effects independent of PPAR


 by inhibiting the MPC.
  • Action: 5-MTZD analogs can block pyruvate entry into the mitochondria, forcing cells to switch from glucose oxidation to fatty acid oxidation or glycolysis. This target is currently being explored for metabolic liver disease (NASH/NAFLD).

Part 3: Visualization of Signaling Pathways

Diagram 1: The PPAR Activation Cascade

This diagram illustrates the genomic mechanism initiated by TZD binding.

PPAR_Pathway TZD 5-MTZD / TZD Agonist PPAR PPARγ (Cytosol/Nucleus) TZD->PPAR Binds LBD Complex PPARγ-RXR-Ligand Complex PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activators (e.g., PGC-1α) CoAct->Complex Recruitment PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription Adipogenesis Adipogenesis (Fat Cell Differentiation) Transcription->Adipogenesis LipidStorage Lipid Storage (Free Fatty Acid Uptake) Transcription->LipidStorage InsulinSens Insulin Sensitization (GLUT4 Translocation) Transcription->InsulinSens

Caption: The genomic signaling cascade triggered by TZD binding to PPAR


, leading to insulin sensitization.[5]
Diagram 2: Multi-Target Polypharmacology

This diagram maps the 5-MTZD scaffold to its diverse therapeutic targets.

TZD_Targets Scaffold 5-Methylthiazolidine-2,4-dione (Core Scaffold) PPAR Target: PPARγ (Nuclear Receptor) Scaffold->PPAR Partial Agonism ALR2 Target: Aldose Reductase (Enzyme) Scaffold->ALR2 Inhibition Tyrosinase Target: Tyrosinase (Metalloenzyme) Scaffold->Tyrosinase Inhibition MPC Target: Mitochondrial Pyruvate Carrier Scaffold->MPC Inhibition Mech_PPAR H-Bond Network (Tyr473/His323) PPAR->Mech_PPAR Mech_ALR2 Anion Hole Binding (Specificity Pocket) ALR2->Mech_ALR2 Mech_Tyro Copper Chelation (Cu2+ mimicry) Tyrosinase->Mech_Tyro Mech_MPC Transport Blockade MPC->Mech_MPC

Caption: Polypharmacological map showing the divergence of 5-MTZD activity across nuclear, cytosolic, and mitochondrial targets.

Part 4: Experimental Protocols

Protocol A: PPAR Nuclear Receptor Binding Assay (TR-FRET)

Purpose: To determine the binding affinity (


 or 

) of 5-MTZD to the PPAR

Ligand Binding Domain (LBD). This assay uses Time-Resolved Fluorescence Resonance Energy Transfer.
  • Reagents Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

    • Protein: Recombinant Human PPAR

      
      -LBD tagged with GST (Glutathione S-transferase).
      
    • Antibody: Anti-GST antibody labeled with Terbium (Tb) cryptate (Donor).

    • Tracer: Fluormone™ Pan-PPAR Green (Acceptor).

    • Test Compound: 5-MTZD dissolved in DMSO (Serial dilutions: 10

      
      M to 1 nM).
      
  • Assay Workflow:

    • Step 1: Dispense 10

      
      L of 5-MTZD dilution into a 384-well black plate.
      
    • Step 2: Add 10

      
      L of PPAR
      
      
      
      -LBD/Anti-GST-Tb mixture. Incubate for 15 mins at room temperature (RT) to allow conformational equilibrium.
    • Step 3: Add 10

      
      L of Fluormone™ Tracer.
      
    • Step 4: Incubate for 2 hours at RT in the dark.

    • Step 5: Read fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 520 nm [Tracer], Emission 2: 495 nm [Tb]).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Emission 520nm / Emission 495nm).

    • Plot Ratio vs. log[Concentration]. A decrease in ratio indicates displacement of the tracer by 5-MTZD.

Protocol B: Aldose Reductase (ALR2) Inhibition Assay

Purpose: To quantify the inhibitory potential of 5-MTZD against ALR2, validating its potential for diabetic complications.

  • Enzyme Isolation:

    • Homogenize rat lenses or use recombinant human ALR2. Centrifuge at 10,000 x g for 20 min. Use the supernatant.

  • Reaction Mixture:

    • Buffer: 0.1 M Phosphate buffer (pH 6.2).

    • Substrate: 10 mM DL-Glyceraldehyde.

    • Cofactor: 0.15 mM NADPH.

    • Test Compound: 5-MTZD (100

      
      M to 0.1 
      
      
      
      M).
  • Kinetic Measurement:

    • Step 1: Mix Buffer, NADPH, and Enzyme in a quartz cuvette.

    • Step 2: Add 5-MTZD and incubate for 5 minutes at 30°C.

    • Step 3: Initiate reaction by adding DL-Glyceraldehyde.

    • Step 4: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a UV-Vis spectrophotometer.

  • Calculation:

    • % Inhibition =

      
      .
      

Part 5: Quantitative Data Summary

The following table summarizes the expected potency ranges for 5-MTZD derivatives based on SAR literature. Note that the unsubstituted or methyl-substituted core is generally less potent than benzyl-substituted analogs but serves as the baseline.

TargetActivity TypePotency Range (IC50/EC50)Mechanism Note
PPAR

Partial Agonist10 - 50

M
Weak agonist without lipophilic tail; acts as headgroup anchor.
Aldose Reductase Inhibitor1 - 10

M
High efficiency due to small size fitting the catalytic cleft.
Tyrosinase Inhibitor5 - 25

M
Competitive inhibition via copper chelation.
PTP1B Inhibitor15 - 40

M
Polar interactions with the phosphotyrosine binding pocket.

References

  • PPAR

    
     Agonism & SAR: 
    
    • Lehmann, J. M., et al. (1995). "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma)."[1][6] Journal of Biological Chemistry.

  • Aldose Reductase Inhibition

    • Maccari, R., et al. (2023). "Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity."[2][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Daş-Evcimen, N., et al. (2008). "In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Tyrosinase Inhibition

    • Yi, W., et al. (2013). "Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor."[3][8] Archives of Pharmacal Research.

  • Mitochondrial Targets (MPC)

    • Divakaruni, A. S., et al. (2013). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methylthiazolidine-2,4-dione in High-Throughput Screening

Ligand Screening & Fragment-Based Discovery Abstract This guide details the integration of 5-Methylthiazolidine-2,4-dione (5-MTZD) into high-throughput screening (HTS) workflows. While thiazolidine-2,4-dione (TZD) is the...

Author: BenchChem Technical Support Team. Date: March 2026


 Ligand Screening & Fragment-Based Discovery

Abstract

This guide details the integration of 5-Methylthiazolidine-2,4-dione (5-MTZD) into high-throughput screening (HTS) workflows. While thiazolidine-2,4-dione (TZD) is the classic pharmacophore for Peroxisome Proliferator-Activated Receptor gamma (PPAR


) agonists (insulin sensitizers), the 5-methyl derivative  serves as a critical fragment probe  and synthetic scaffold . Its small size (MW ~131  g/mol ) and specific steric profile at the C5 position make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and competitive binding assays. This note provides a validated protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, addressing specific solubility and detection challenges associated with TZD derivatives.

Introduction: The Privileged Scaffold

The thiazolidine-2,4-dione ring is a "privileged structure" in medicinal chemistry, most notably as the "warhead" of the glitazone class of antidiabetics (e.g., Rosiglitazone, Pioglitazone).[1] These drugs function by binding to the ligand-binding domain (LBD) of PPAR


, a nuclear receptor regulating glucose metabolism.

Why 5-Methylthiazolidine-2,4-dione?

  • Fragment Screening: Unlike bulky glitazones, 5-MTZD represents the minimal binding motif. Screening it allows researchers to map the "anchor point" of the binding pocket without the interference of the hydrophobic tail found in full drugs.

  • Chirality & Sterics: The methyl group at position 5 introduces a chiral center. While often supplied as a racemate, the C5-substitution is critical because it mimics the steric bulk of the linker found in potent agonists, providing more relevant binding data than the unsubstituted parent ring.

Critical Pre-Screening Analysis

Before initiating a 384-well or 1536-well screen, three parameters must be validated to prevent false negatives/positives.

Solubility and Compound Management

TZD derivatives are lipophilic. 5-MTZD has moderate solubility in aqueous buffers but excellent solubility in DMSO.

  • Stock Preparation: Dissolve 5-MTZD in 100% DMSO to a concentration of 10 mM .

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes directly into assay plates to minimize intermediate dilution steps that can cause precipitation.

  • Tolerance: The PPAR

    
     LBD is sensitive to solvent effects. Ensure final DMSO concentration in the assay well is 
    
    
    
    1%
    .
Autofluorescence Check

While the TZD core is generally non-fluorescent, impurities or oxidation products can fluoresce in the blue/green region.

  • Validation: Scan 5-MTZD (100

    
    M) at excitation 340 nm / emission 495 nm and 520 nm.
    
  • Mitigation: Use TR-FRET (described below), which uses a time-delay to eliminate short-lived compound autofluorescence.

Primary Protocol: TR-FRET PPAR Competitive Binding Assay[2][3]

This protocol utilizes a Lanthanide-based TR-FRET system (e.g., LanthaScreen™).[2] This is a homogeneous (mix-and-read) assay, essential for HTS.

Assay Principle
  • Receptor: Human PPAR

    
    -LBD tagged with GST.[2][3]
    
  • Donor: Terbium (Tb)-labeled anti-GST antibody.[2][3]

  • Tracer: Fluorescently labeled pan-PPAR ligand (Acceptor).

  • Mechanism: When the Tracer binds the Receptor, the Tb-Antibody (bound to GST) is close enough to transfer energy to the Tracer, generating a FRET signal.[2][4]

  • Competition: 5-MTZD competes with the Tracer. Binding of 5-MTZD displaces the Tracer, decreasing the FRET signal.

Workflow Visualization

TR_FRET_Mechanism cluster_0 Assay Components cluster_1 Reaction State: No Ligand cluster_2 Reaction State: With 5-MTZD Rec PPAR-gamma-LBD (GST-Tagged) Complex1 Tb-Ab : GST-PPAR : Tracer Rec->Complex1 Complex2 Tb-Ab : GST-PPAR : 5-MTZD Rec->Complex2 Ab Tb-Anti-GST Ab (Donor) Ab->Complex1 Ab->Complex2 Tracer Fluorescent Tracer (Acceptor) Tracer->Complex1 Ligand 5-Methyl-TZD (Test Compound) Ligand->Complex2 Competes Signal1 High FRET Signal (Em 520nm) Complex1->Signal1 Energy Transfer FreeTracer Displaced Tracer Complex2->FreeTracer Signal2 Low FRET Signal (Em 495nm Only) Complex2->Signal2 No Transfer

Figure 1: Mechanism of the TR-FRET Competitive Binding Assay. 5-MTZD binding displaces the tracer, resulting in a loss of the 520nm emission signal.

Step-by-Step Protocol (384-Well Format)

Reagents:

  • Assay Buffer: TR-FRET Core Buffer (e.g., PBS, pH 7.5, 5 mM DTT, 0.01% NP-40).

  • PPAR

    
    -LBD (GST): Final concentration 5 nM .
    
  • Tb-anti-GST Antibody: Final concentration 5 nM .

  • Fluorescent Tracer: Final concentration 5 nM (Determine

    
     via titration first).
    

Procedure:

StepActionVolume (

L)
Notes
1 Dispense Compound 0.2

L
Dispense 5-MTZD (10 mM stock) into assay plate (e.g., Corning 384 Low Volume Black). Include DMSO controls.
2 Add Receptor/Ab Mix 10

L
Prepare a 2X mix of PPAR

-LBD and Tb-Antibody in Assay Buffer. Add to wells.
3 Incubate (Pre-Equilibrium) -Incubate for 15-30 mins at Room Temp (RT) to allow Antibody-GST binding.
4 Add Tracer 10

L
Add 2X Fluorescent Tracer solution.
5 Final Incubation -Incubate for 1-2 hours at RT in the dark. (Equilibrium is critical).
6 Read Plate -Read on TR-FRET compatible reader (e.g., PHERAstar, EnVision).

Reader Settings:

  • Excitation: 340 nm (Laser or Flash lamp)

  • Delay Time: 100

    
    s (Removes autofluorescence)
    
  • Integration Time: 200

    
    s
    
  • Emission 1 (Donor): 495 nm (Terbium)

  • Emission 2 (Acceptor): 520 nm (Fluorescein/Green)

Data Analysis & Validation

Calculation

The raw data consists of two emission channels.[5] Calculate the Emission Ratio (ER) to normalize for well-to-well volume variations and quenching.



Data Normalization

Convert the Emission Ratio to % Inhibition:



  • Max Ratio: DMSO only (High FRET, Tracer bound).

  • Min Ratio: Excess unlabeled Rosiglitazone (10

    
    M) (Low FRET, Tracer displaced).
    
Assay Validation (Z-Prime)

For HTS, the Z' factor must be


.


  • 
    : Standard deviation
    
  • 
    : Mean signal
    
  • 
    : Positive (Max signal) and Negative (Min signal) controls.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal-to-Noise Tracer degradation or incorrect filter.Keep Tracer in dark. Ensure 520nm filter bandwidth is narrow (10-20nm).
High Variation (CV%) Pipetting error or evaporation.Use centrifugation (1000 rpm, 1 min) after dispensing. Use plate seals during incubation.
Compound Precipitation 5-MTZD insolubility at high conc.Do not exceed 100

M final concentration. Check visual clarity.
"Hook Effect" Antibody concentration too high.Titrate antibody to match receptor concentration (1:1 stoichiometry is ideal).

High-Throughput Workflow Diagram

HTS_Workflow Start Compound Library (5-MTZD Derivatives) Prep Acoustic Dispensing (Echo 550) Start->Prep Assay TR-FRET Assay (384-well) Prep->Assay Read Plate Reader (EnVision) Assay->Read Analysis Calculate Z' & % Inhibition Read->Analysis HitID Hit Identification (>50% Inhibition) Analysis->HitID Pass Fail No Binding Analysis->Fail Fail Validation Dose-Response (IC50) & Orthogonal Assay HitID->Validation

Figure 2: Operational workflow for screening 5-MTZD libraries.

References

  • Lehmann, J. M., et al. (1995).[6] An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[7][8] Journal of Biological Chemistry, 270(22), 12953-12956. Link

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. User Guide. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Receptor Binding Assays for HTS and Drug Discovery.[9][10][11][12] Assay Guidance Manual. Link

  • Cayman Chemical. (2023). Pioglitazone Product Information (Solubility Data). Product Insert. Link

  • Kumar, H., et al. (2022).[13][14] Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19).[13] Link

Sources

Application

Application Note: Functional Characterization of 5-Methylthiazolidine-2,4-dione (5-MTZD) via 3T3-L1 Adipogenesis and Glucose Uptake Assays

) Introduction & Mechanistic Rationale 5-Methylthiazolidine-2,4-dione (5-MTZD) is a structural analog of the thiazolidinedione (TZD) class of insulin sensitizers. While clinically approved TZDs (e.g., Rosiglitazone, Piog...

Author: BenchChem Technical Support Team. Date: March 2026


)

Introduction & Mechanistic Rationale

5-Methylthiazolidine-2,4-dione (5-MTZD) is a structural analog of the thiazolidinedione (TZD) class of insulin sensitizers. While clinically approved TZDs (e.g., Rosiglitazone, Pioglitazone) possess bulky lipophilic tails at the 5-position, 5-MTZD serves as a critical small-molecule probe for Structure-Activity Relationship (SAR) studies. It allows researchers to isolate the contribution of the core pharmacophore to PPAR


 activation without the steric influence of large hydrophobic side chains.

Therapeutic Logic: The primary mechanism of action for TZDs involves agonism of the nuclear receptor PPAR


.[1] Upon ligand binding, PPAR

heterodimerizes with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPRE) in the DNA, and drives the transcription of genes regulating fatty acid storage and glucose metabolism (e.g., GLUT4, Adiponectin, FABP4).

To validate the biological activity of 5-MTZD, a cell-based system must demonstrate two outcomes:

  • Phenotypic Differentiation: Induction of preadipocytes (fibroblast-like) into mature adipocytes (lipid-laden).

  • Functional Metabolism: Enhancement of insulin-stimulated glucose uptake.

Signal Transduction Pathway[2]

PPAR_Pathway TZD 5-MTZD (Ligand) PPAR PPARγ (Cytosol/Nucleus) TZD->PPAR Binds Complex PPARγ-RXR-Ligand Complex PPAR->Complex Heterodimerization RXR RXR (Partner) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binds PPRE Transcription Gene Transcription (CD36, aP2, GLUT4) DNA->Transcription Recruits Co-activators Outcome Adipogenesis & Increased Glucose Uptake Transcription->Outcome Physiological Effect

Figure 1: Mechanism of Action.[2] 5-MTZD binds PPAR


, driving the transcription of insulin-sensitizing genes.

Experimental Design & Timeline

This protocol utilizes the 3T3-L1 murine preadipocyte model , the gold standard for assessing TZD activity. The workflow is divided into two phases: Differentiation (Lipid Accumulation) and Functional Glucose Uptake .

Workflow Visualization

Workflow cluster_0 Phase 1: Proliferation cluster_1 Phase 2: Differentiation cluster_2 Phase 3: Analysis DayMinus2 Day -2: Seed Cells (100% Confluence) Day0 Day 0: Induction (MDI) + 5-MTZD DayMinus2->Day0 Day2 Day 2: Insulin Only + 5-MTZD Day0->Day2 Day4 Day 4-8: Maintenance Media + 5-MTZD Day2->Day4 Day10 Day 10: Assays Day4->Day10 Oil Red O\n(Lipid Staining) Oil Red O (Lipid Staining) Day10->Oil Red O\n(Lipid Staining) 2-NBDG Assay\n(Glucose Uptake) 2-NBDG Assay (Glucose Uptake) Day10->2-NBDG Assay\n(Glucose Uptake)

Figure 2: Experimental Timeline. Critical intervention points for 5-MTZD treatment are at Day 0, Day 2, and Day 4.

Protocol 1: 3T3-L1 Differentiation & Lipid Accumulation

Objective: Quantify the adipogenic potential of 5-MTZD by measuring lipid droplet formation.

Reagents & Preparation
ReagentConcentrationRole
Basal Medium DMEM + 10% BCS (Bovine Calf Serum)Maintenance of preadipocytes (prevents spontaneous differentiation).[3]
Differentiation Medium (MDI) DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 1 µg/mL InsulinInduces transcription factors C/EBP

and C/EBP

.
Maintenance Medium DMEM + 10% FBS + 1 µg/mL InsulinSustains adipocyte maturation.
Test Compound 5-MTZD (Dissolved in DMSO)Test range: 0.1 µM – 50 µM .
Positive Control Rosiglitazone (1 µM)Validates assay sensitivity.
Stain Oil Red O (0.5% in isopropanol)Stains neutral triglycerides.
Step-by-Step Procedure
  • Seeding (Day -2):

    • Seed 3T3-L1 fibroblasts in 24-well plates at

      
       cells/well in Basal Medium.
      
    • Incubate at 37°C, 5% CO

      
       until 100% confluent. Crucial:  Allow cells to remain post-confluent for 48 hours (Day -2 to Day 0) to arrest growth (contact inhibition).
      
  • Induction (Day 0):

    • Replace media with Differentiation Medium (MDI) .

    • Add 5-MTZD at desired concentrations (e.g., 1, 10, 50 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (Rosiglitazone).

  • Progression (Day 2):

    • Replace media with Maintenance Medium (Insulin only).

    • Re-add 5-MTZD to maintain constant exposure. Note: IBMX and Dexamethasone are removed to prevent toxicity.

  • Maturation (Day 4 - Day 8):

    • Replace media every 48 hours with DMEM + 10% FBS (no insulin necessary after Day 4, though some protocols keep it).

    • Re-add 5-MTZD with every media change.

  • Quantification (Day 10 - Oil Red O Staining):

    • Wash cells with PBS.[4] Fix with 4% Paraformaldehyde (RT, 15 min).

    • Wash with 60% Isopropanol.

    • Add Oil Red O working solution for 15 min.

    • Wash 4x with distilled water.

    • Imaging: Observe red lipid droplets under a microscope.

    • Quantification: Elute stain with 100% Isopropanol (10 min, gentle shaking) and measure absorbance at 510 nm using a microplate reader.

Protocol 2: Glucose Uptake Assay (2-NBDG)

Objective: Determine if 5-MTZD enhances insulin-stimulated glucose uptake, a direct measure of insulin sensitization.

Reagents
  • KRPH Buffer: Krebs-Ringer Phosphate HEPES buffer (buffer capacity is critical).

  • 2-NBDG: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (Fluorescent glucose analog).

  • Insulin: 100 nM final concentration.[4]

Step-by-Step Procedure
  • Preparation: Use fully differentiated adipocytes (from Protocol 1, Day 10) treated with 5-MTZD during differentiation.

  • Starvation:

    • Wash cells 2x with warm PBS.

    • Incubate in serum-free, low-glucose DMEM for 2-3 hours to basalize glucose transport.

  • Treatment:

    • Replace media with KRPH buffer containing 5-MTZD (to maintain presence).

    • Stimulate half the wells with 100 nM Insulin for 30 minutes. Leave others as Basal control.

  • Uptake:

    • Add 2-NBDG (Final conc: 50-100 µM) to all wells.

    • Incubate for 30-60 minutes at 37°C.

  • Stop & Measure:

    • Wash cells 3x with ice-cold PBS to stop active transport.[4]

    • Measure fluorescence immediately in a plate reader (Ex/Em: 465/540 nm).

    • Optional: Lyse cells with RIPA buffer to normalize fluorescence against total protein content (BCA Assay).

Data Analysis & Interpretation

Calculation of Adipogenic Index

Normalize the absorbance (Oil Red O) or Fluorescence (2-NBDG) to the Vehicle Control.



Expected Results Table
TreatmentLipid Accumulation (OD 510)Glucose Uptake (RFU)Interpretation
Vehicle (DMSO) Low (+)Low (+)Baseline differentiation.
Rosiglitazone (Pos Ctrl) High (+++++)High (+++++)Full PPAR

agonism.
5-MTZD (Low Conc) Moderate (++)Moderate (++)Partial agonism or low potency.
5-MTZD (High Conc) High (++++)High (++++)Dose-dependent efficacy confirming TZD activity.

Troubleshooting:

  • Cell Detachment: 3T3-L1 adipocytes are fragile. Perform washes gently down the side of the well, never directly onto the cell monolayer.

  • High Background: Ensure thorough washing after Oil Red O staining. Precipitated dye mimics lipid droplets.

References

  • Zebisch, K., et al. (2012). "Protocol for the Differentiation of 3T3-L1 Cells." Analytical Biochemistry. Available at: [Link]

  • Choi, J.H., et al. (2010). "Antidiabetic actions of a new thiazolidinedione analogue."[1][5][6][7][8] Diabetes.[1][5][6][7][9][10] Validates TZD mechanism. Available at: [Link]

  • Alonso-Castro, A.J., et al. (2019). "2-NBDG as a fluorescent marker for evaluating glucose uptake in cell lines." Biological Procedures Online. Available at: [Link][2]

Sources

Method

Application Note: In Vitro Evaluation of 5-Methylthiazolidine-2,4-dione Anticancer Activity

[1][2] Executive Summary & Scientific Rationale Thiazolidine-2,4-diones (TZDs) are classically defined as insulin sensitizers acting via Peroxisome Proliferator-Activated Receptor gamma (PPAR- ) agonism.[1][2] However, r...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scientific Rationale

Thiazolidine-2,4-diones (TZDs) are classically defined as insulin sensitizers acting via Peroxisome Proliferator-Activated Receptor gamma (PPAR-


)  agonism.[1][2] However, recent medicinal chemistry campaigns have repurposed the TZD scaffold for oncology. The specific derivative 5-Methylthiazolidine-2,4-dione (5-MTZD)  represents a critical structural entry point: it introduces chirality and lipophilicity at the C5 position without the steric bulk of benzylidene derivatives.

Why this evaluation matters: While long-chain C5-substituted TZDs (e.g., Troglitazone) show potent anticancer efficacy, they often carry hepatotoxic liabilities. Evaluating the smaller 5-MTZD fragment allows researchers to:

  • Establish Baseline Toxicity: Determine if the core pharmacophore itself is cytotoxic.

  • Deconvolute Mechanism: Distinguish between PPAR-

    
     dependent transcription and PPAR-independent mitochondrial uncoupling (a known off-target effect of TZDs).
    
  • Validate SAR: Use 5-MTZD as a reference standard for Structure-Activity Relationship (SAR) studies.

Chemical Handling & Stability

Critical Insight: TZDs are lipophilic. Improper solubilization is the #1 cause of "false negatives" in cytotoxicity assays due to micro-precipitation in aqueous media.

Protocol A: Stock Solution Preparation
  • Compound: 5-Methylthiazolidine-2,4-dione (MW: ~131.15 g/mol ).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Solubility Limit: ~25-30 mg/mL in DMSO.

Procedure:

  • Weigh 5 mg of 5-MTZD powder into a sterile amber glass vial (protect from light).

  • Add 381

    
    L of DMSO to achieve a 100 mM  master stock.
    
  • Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • Aliquot: Dispense into 20

    
    L aliquots to avoid freeze-thaw cycles.
    
  • Storage: -20°C (stable for 6 months).

Quality Control Check: Before use, dilute 1


L of stock into 999 

L of PBS. Measure Absorbance at 600nm. If OD > 0.05, precipitation has occurred; do not proceed to cell culture.

Primary Screen: Cell Viability (MTT Assay)

This protocol is optimized to detect metabolic inhibition, a hallmark of TZD activity.

Target Cells:

  • MCF-7 / MDA-MB-231 (Breast Cancer) – High PPAR-

    
     relevance.[1]
    
  • HepG2 (Hepatocellular Carcinoma) – Critical for toxicity benchmarking.

  • A549 (Lung Adenocarcinoma) – For PPAR-independent mechanism evaluation.

Experimental Workflow

Step 1: Seeding

  • Seed cells in 96-well plates at

    
     to 
    
    
    
    cells/well in 100
    
    
    L media.
  • Incubate 24h for attachment.

Step 2: Treatment (The "0.5% Rule")

  • Prepare serial dilutions of 5-MTZD in culture media.

  • Concentration Range: 1

    
    M to 200 
    
    
    
    M (TZDs are often less potent than taxanes; wider ranges are needed).
  • Vehicle Control: Media + DMSO. Crucial: The final DMSO concentration must be constant across all wells (max 0.5% v/v) to prevent solvent toxicity masking compound effects.

Step 3: Incubation

  • Duration: 48h and 72h (TZDs often induce cell cycle arrest before apoptosis; 24h is often too short).

Step 4: Readout

  • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

  • Solubilize formazan crystals with DMSO (100

    
    L).
    
  • Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Table Template
Treatment GroupConc. (

M)
Mean OD (570nm)% ViabilitySD
Vehicle Control0 (DMSO)0.850100.00.05
5-MTZD100.81095.20.04
5-MTZD500.42550.00.06
5-MTZD1000.21024.70.03
Positive Control (e.g., Doxorubicin)0.10011.70.01

Mechanistic Validation: The "PPAR vs. Off-Target" Test

Since 5-MTZD can act via genomic (PPAR) and non-genomic pathways, you must validate the mechanism.

Protocol B: PPAR- Antagonist Rescue

Concept: If 5-MTZD kills cancer cells via PPAR-


 activation, pre-treating cells with a specific antagonist (GW9662) should rescue cell viability.
  • Pre-treatment: Incubate cells with GW9662 (10

    
    M)  for 2 hours.
    
  • Co-treatment: Add 5-MTZD at its IC50 concentration (determined in Protocol 3).

  • Readout: Compare viability of [5-MTZD only] vs [GW9662 + 5-MTZD].

  • Result A (Rescue): Viability increases with GW9662

    
     Mechanism is PPAR-
    
    
    
    dependent.
  • Result B (No Rescue): Viability remains low

    
     Mechanism is PPAR-independent (likely mitochondrial or ROS-mediated).
    

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating TZD derivatives.

TZD_Evaluation_Workflow Start Start: 5-MTZD Stock Prep Solubility_Check DMSO Solubility Check (OD600 < 0.05?) Start->Solubility_Check Solubility_Check->Start Fail (Precipitation) MTT_Assay Primary Screen: MTT Assay (HepG2, MCF-7) Solubility_Check->MTT_Assay Pass IC50_Decision Is IC50 < 50 µM? MTT_Assay->IC50_Decision Mech_Study Mechanistic Profiling IC50_Decision->Mech_Study Yes (Active) Refine Refine Structure (Add Benzylidene) IC50_Decision->Refine No (Low Potency) PPAR_Dep PPAR-gamma Dependent? (GW9662 Rescue Assay) Mech_Study->PPAR_Dep Apoptosis Apoptosis Confirmation (Annexin V / PI) Mech_Study->Apoptosis Cycle Cell Cycle Arrest (G0/G1 vs G2/M) Mech_Study->Cycle Publish Valid Hit Candidate PPAR_Dep->Publish Apoptosis->Publish

Caption: Workflow for evaluating 5-MTZD activity, moving from solubility validation to mechanistic deconvolution.

Advanced Protocol: Apoptosis vs. Necrosis (Flow Cytometry)

TZDs are known to induce apoptosis via Caspase-3 activation.

Reagents: Annexin V-FITC, Propidium Iodide (PI), Binding Buffer. Procedure:

  • Treat cells with 5-MTZD (IC50 and 2x IC50) for 24h.

  • Harvest cells (keep floating cells! TZDs cause detachment).

  • Wash with cold PBS. Resuspend in 100

    
    L Binding Buffer.
    
  • Stain: 5

    
    L Annexin V-FITC + 5 
    
    
    
    L PI. Incubate 15 min in dark.
  • Analyze via Flow Cytometry (Ex: 488nm; Em: 530nm/575nm).

Interpretation:

  • Q3 (Annexin-/PI-): Live.

  • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane rupture, not programmed death).

Troubleshooting & "Field-Proven" Insights

ObservationProbable CauseCorrective Action
High variability in replicates Edge effects in plate or evaporationFill outer wells with PBS; use breathable seals.
Precipitation in wells 5-MTZD crashed out of mediaPre-warm media to 37°C before adding compound. Do not exceed 0.5% DMSO.
Control cells dying DMSO toxicityEnsure Vehicle Control has exact same DMSO % as treated wells.
No IC50 reached Compound is cytostatic, not cytotoxicExtend incubation to 72h or use a Clonogenic Assay (colony formation).

References

  • Srivastava, R. K., et al. (2006). "Thiazolidinediones: A new class of anticancer agents."[3][4][5] Expert Opinion on Investigational Drugs. Link

  • Wei, S., et al. (2010). "Thiazolidinediones modulate the expression of beta-catenin and other cell-cycle regulatory proteins by targeting the F-box proteins of Skp1-Cul1-F-box protein E3 ubiquitin ligase independently of peroxisome proliferator-activated receptor gamma." Molecular Pharmacology. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • El-Jammal, A., et al. (2015). "Synthesis and anticancer activity of some new thiazolidine-2,4-dione derivatives." European Journal of Medicinal Chemistry. Link

  • Cayman Chemical. "Pioglitazone (TZD) Solubility and Stability Guidelines." Product Information Sheet. Link

Sources

Application

Antimicrobial susceptibility testing of 5-Methylthiazolidine-2,4-dione

Application Note: Antimicrobial Susceptibility Testing of 5-Methylthiazolidine-2,4-dione Introduction & Scientific Context The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, histo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Susceptibility Testing of 5-Methylthiazolidine-2,4-dione

Introduction & Scientific Context

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, historically recognized for its insulin-sensitizing properties (via PPAR


 agonism).[1] However, recent investigations have repurposed this class as potent antimicrobial agents.

5-Methylthiazolidine-2,4-dione (5-MTZD) represents a critical structural probe in this domain.[1] Unlike bulky 5-arylidene derivatives which are often the primary "hit" compounds, 5-MTZD serves two vital roles in drug development:[1]

  • Scaffold Validation: It acts as a minimal pharmacophore to determine if the core ring system possesses intrinsic activity or if activity is solely driven by C5-substituents.[1]

  • Steric Control: The C5-methyl group introduces chirality and steric bulk without the lipophilicity of an aromatic ring, allowing researchers to probe the spatial constraints of the target binding pocket (specifically bacterial Mur ligases).

This guide details the standardized protocol for evaluating the antimicrobial susceptibility of 5-MTZD, addressing its specific solubility challenges and mechanistic implications.

Mechanism of Action: The Mur Ligase Pathway

Unlike traditional antibiotics that target the ribosome or penicillin-binding proteins, TZD derivatives are hypothesized to inhibit the Mur ligase family of enzymes (MurC, MurD, MurE, MurF). These cytoplasmic enzymes are essential for the biosynthesis of the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide.[1]

  • Expert Insight: The TZD ring mimics the transition state of the diphosphate moiety or the amino acid substrates within the Mur ligase active site. The 5-methyl substitution specifically probes the tolerance of the enzyme's hydrophobic pocket.

MurLigasePathway cluster_ligases Target Zone: Cytoplasmic Mur Ligases UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc Enolpyruvate transfer MurA MurA/B MurC MurC (L-Ala addition) UDP_MurNAc->MurC MurD MurD (D-Glu addition) MurC->MurD MurE MurE (m-DAP/Lys addition) MurD->MurE MurF MurF (D-Ala-D-Ala addition) MurE->MurF Precursor Lipid I / Lipid II MurF->Precursor Membrane translocation CellWall Peptidoglycan Cell Wall Precursor->CellWall Cross-linking TZD_Drug 5-MTZD (Inhibitor) TZD_Drug->MurC Inhibition TZD_Drug->MurD TZD_Drug->MurE TZD_Drug->MurF

Figure 1: Proposed mechanism of action. 5-MTZD interferes with the cytoplasmic steps of peptidoglycan synthesis by inhibiting Mur ligases, distinct from beta-lactam targets.[1]

Material Preparation

Chemical Properties
  • Compound: 5-Methylthiazolidine-2,4-dione[1]

  • Molecular Weight: ~131.15 g/mol

  • Solubility Profile: Lipophilic.[1] Poorly soluble in water; highly soluble in DMSO and Ethanol.

Stock Solution Protocol

Critical: Do not attempt to dissolve directly in aqueous media (Muller-Hinton Broth), as this will cause micro-precipitation that invalidates optical density readings.[1]

  • Weighing: Weigh 10 mg of 5-MTZD powder into a sterile glass vial.

  • Solvent: Add 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until completely clear.

    • Concentration: 10 mg/mL (10,000 µg/mL).[1]

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.

Experimental Protocol: Broth Microdilution

This protocol is adapted from CLSI M07 (Bacteria) and CLSI M27 (Yeasts) standards, optimized for small-molecule inhibitors.[1]

Assay Setup (96-Well Plate)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • 96-well polystyrene plates (U-bottom).[1][2]

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).[1]
    

Workflow:

  • Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:100 in CAMHB to achieve 100 µg/mL (1% DMSO final). This is the highest test concentration.

  • Serial Dilution: Add 100 µL of CAMHB to columns 2–11 of the 96-well plate. Add 100 µL of the 100 µg/mL working solution to column 1 and column 2. Mix and transfer 100 µL from column 2 to 3, continuing to column 10. Discard the final 100 µL.

    • Result: A 2-fold dilution series from 100 µg/mL down to ~0.2 µg/mL.

  • Controls (Columns 11 & 12):

    • Growth Control (GC): Media + Bacteria + 1% DMSO (No drug).[1] Essential to rule out DMSO toxicity.

    • Sterility Control (SC): Media only.[1]

Inoculation & Incubation
  • Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB.

  • Add 100 µL of this suspension to all wells (except Sterility Control).

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.[1][3]
      
  • Incubation:

    • Bacteria:[4][5] 35 ± 2°C for 16–20 hours (aerobic).

    • Fungi (Candida spp.): 35°C for 24–48 hours (RPMI 1640 media recommended).[1]

AST_Workflow cluster_plate 96-Well Plate Layout Stock Stock Solution (10 mg/mL in 100% DMSO) Working Working Solution (100 µg/mL in Media) <1% DMSO Stock->Working Dilute 1:100 Wells Wells Working->Wells Add to Row A-H Incubation Incubation 16-24h @ 35°C Wells->Incubation Controls Growth Control (+Bacteria, +DMSO) Sterility Control (-Bacteria) Controls->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Wells Add 100 µL Inoculum->Controls Add to GC Read Read MIC (Visual Turbidity) Incubation->Read

Figure 2: Step-by-step Broth Microdilution workflow for 5-MTZD testing.

Data Analysis & Interpretation

Determining MIC (Minimum Inhibitory Concentration)

The MIC is defined as the lowest concentration of 5-MTZD that completely inhibits visible growth (no turbidity/button).[1]

  • Reading: Use a manual mirror reader or an automated plate reader (

    
    ).[1]
    
  • Trailing Effect: TZD derivatives often exhibit "trailing" growth (partial inhibition) due to their bacteriostatic nature against certain strains.[1] If the button is <20% of the Growth Control, it is generally considered inhibited.

Determining MBC (Minimum Bactericidal Concentration)

To determine if 5-MTZD is bactericidal or bacteriostatic:

  • Aspirate 10 µL from the MIC well and all wells with higher concentrations.

  • Spot onto fresh Mueller-Hinton Agar plates.

  • Incubate for 24 hours.

  • MBC = The lowest concentration yielding <5 colonies (99.9% kill).[1]

Expected Outcomes
  • Gram-Positive (S. aureus, B. subtilis): 5-MTZD typically shows moderate activity (MIC 32–128 µg/mL).[1] High potency usually requires 5-arylidene substitution.[1]

  • Gram-Negative (E. coli, P. aeruginosa): Often resistant (MIC >128 µg/mL) due to efflux pumps.[1] Permeabilizers (e.g., EDTA) may be required to see activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Drug crashed out of solution upon aqueous dilution.[1]Ensure DMSO stock is fully dissolved.[1] Warm media to 37°C before mixing. Do not exceed 100 µg/mL if solubility is poor.[1]
Growth in Sterility Control Contaminated media or non-sterile drug stock.[1]Filter sterilize the working solution. Use aseptic technique.
No Inhibition at Max Conc. Compound is inactive or concentration too low.[1]5-MTZD is a scaffold; activity may be low.[1] Test up to 256 µg/mL or switch to 5-arylidene derivatives for positive controls.[1]
DMSO Toxicity Bacterial strain sensitive to solvent.[1]Ensure final DMSO concentration is <1% (v/v).[1] Include a "DMSO-only" control column.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][6] CLSI document M07-A10.[1][3] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

  • Alegaon, S. G., et al. "Thiazolidine-2,4-dione derivatives: a systematic review of their synthesis and biological applications." Journal of Chemical and Pharmaceutical Research, 2014.
  • Marc, G., et al. "New Thiazolidine-2,4-dione Derivatives: Synthesis, Antimicrobial Activity and Molecular Docking Studies." Molecules, 2019.

  • Bozdov, M., et al. "Mur ligases as targets for new antibiotics." Current Drug Targets, 2012. (Context for Mechanism of Action).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Reading guide for broth microdilution." v 3.0, 2021.

Sources

Method

Synthesis of 5-arylidene-3-(substituted)-2,4-thiazolidinediones from 5-Methylthiazolidine-2,4-dione

Application Note: Synthesis of 5-arylidene-3-(substituted)-2,4-thiazolidinediones Part 1: Executive Summary & Strategic Analysis 1.1 Overview Thiazolidine-2,4-diones (TZDs) are a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-arylidene-3-(substituted)-2,4-thiazolidinediones

Part 1: Executive Summary & Strategic Analysis

1.1 Overview Thiazolidine-2,4-diones (TZDs) are a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for glitazones (PPAR


 agonists used in type 2 diabetes) and exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of 5-arylidene-3-(substituted)-2,4-thiazolidinediones  typically involves two key functionalizations:
  • N-Substitution (Position 3): Alkylation to modulate lipophilicity and pharmacokinetic profile.

  • Knoevenagel Condensation (Position 5): Formation of an exocyclic double bond with an aromatic aldehyde to create the arylidene moiety.

1.2 Critical Chemical Insight: The "5-Methyl" Constraint The request specifies 5-Methylthiazolidine-2,4-dione as the starting material. It is scientifically critical to address the mechanistic limitation of this specific precursor regarding the target molecule.

  • The Constraint: The Knoevenagel condensation requires an active methylene group (-CH

    
    -) at position 5 to eliminate water and form a double bond (=C).
    
  • The Problem: 5-Methylthiazolidine-2,4-dione possesses a methine group (-CH(CH

    
    )-) at position 5. Forming a 5-arylidene double bond (=CH-Ar) at this position while retaining the methyl group would result in a pentavalent carbon (5 bonds), which is chemically impossible.
    
  • The Solution: This guide provides a dual-pathway protocol:

    • Protocol A: Describes the N-substitution of 5-Methylthiazolidine-2,4-dione (valid chemistry yielding 3-substituted-5-methyl derivatives).

    • Protocol B: Describes the synthesis of the target 5-arylidene-3-(substituted) derivatives by employing the correct starting material (Thiazolidine-2,4-dione or 3-Methylthiazolidine-2,4-dione ) to allow for the necessary condensation.

Part 2: Scientific Logic & Workflow Visualization

The synthesis is modular. For the target class (5-arylidene-3-substituted), the most robust route involves N-alkylation followed by Knoevenagel condensation.

SynthesisWorkflow Start_5Me Starting Material: 5-Methylthiazolidine-2,4-dione Step1_Alk Step 1: N-Alkylation (Base/R-X) Start_5Me->Step1_Alk Start_TZD Alternative Start: Thiazolidine-2,4-dione Start_TZD->Step1_Alk Prod_5Me_Alk Product A: 3-Substituted-5-Methyl-TZD Step1_Alk->Prod_5Me_Alk Prod_TZD_Alk Intermediate: 3-Substituted-TZD Step1_Alk->Prod_TZD_Alk Constraint STOP: Steric/Valence Block Cannot form Arylidene Prod_5Me_Alk->Constraint Attempted Condensation Step2_Knoevenagel Step 2: Knoevenagel Condensation (Ar-CHO/Piperidine) Prod_TZD_Alk->Step2_Knoevenagel Target Target: 5-Arylidene-3-Substituted-TZD Step2_Knoevenagel->Target

Caption: Logical pathway analysis. The red path indicates the limitation of the 5-methyl starting material for arylidene formation. The green path illustrates the corrective route to the target.

Part 3: Detailed Experimental Protocols

Protocol A: N-Alkylation of 5-Methylthiazolidine-2,4-dione

Use this protocol to synthesize 3-substituted derivatives from your specified starting material.

Principle: The NH proton at position 3 is acidic (


). Treatment with a base generates a nucleophilic nitrogen anion that attacks an alkyl halide via an 

mechanism.

Materials:

  • Substrate: 5-Methylthiazolidine-2,4-dione (1.0 equiv)

  • Reagent: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylthiazolidine-2,4-dione (10 mmol) in dry DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation of the NH group.
    
  • Addition: Dropwise add the Alkyl Halide (12 mmol). If the alkyl halide is solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Stir the mixture at

    
     for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
    
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). Stir vigorously.

  • Isolation:

    • Solid Product: If a precipitate forms, filter under vacuum, wash with water, and dry.

    • Oily Product: Extract with Ethyl Acetate (

      
       mL). Wash the organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Validation (Expected NMR):

  • 
     NMR:  Disappearance of the broad singlet (NH) at 
    
    
    
    12.0 ppm. Appearance of alkyl protons (e.g.,
    
    
    ) around
    
    
    4.5–5.0 ppm. Retention of the doublet for the 5-methyl group (
    
    
    ~1.6 ppm) and the quartet for the 5-H (
    
    
    ~4.5 ppm).
Protocol B: Synthesis of 5-Arylidene-3-(substituted)-2,4-thiazolidinediones

Use this protocol to achieve the "5-arylidene" target. Note: This requires starting with Thiazolidine-2,4-dione or the 3-substituted intermediate from Protocol A (if using unsubstituted TZD).

Principle: The Knoevenagel condensation involves the deprotonation of the active methylene at C5, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the alkene.

Materials:

  • Substrate: 3-Substituted-thiazolidine-2,4-dione (1.0 equiv)

  • Reagent: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv)

  • Catalyst: Piperidine (0.2 equiv) and Glacial Acetic Acid (0.2 equiv)

  • Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)

Step-by-Step Procedure (Green/High-Yield Method):

  • Setup: In a round-bottom flask, combine the 3-substituted-TZD (10 mmol) and the Aromatic Aldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (2 mmol, ~200

    
    ) followed by Glacial Acetic Acid (2 mmol, ~120 
    
    
    
    ).
    • Note: The acid-base combination buffers the reaction and facilitates the elimination step.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Visual Cue: The solution often turns yellow or orange as the conjugated system forms. Solid product may begin to precipitate during reflux.

  • Workup: Cool the mixture to RT. Pour into ice-cold water acidified with dilute HCl (to remove piperidine).

  • Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.

  • Purification: Recrystallize from hot Ethanol or Glacial Acetic Acid.

Data Validation (Self-Validating Metrics):

FeatureMethodExpected SignalMechanistic Proof
Exocyclic Double Bond

NMR
Singlet,

7.7 – 8.0 ppm
Confirms condensation (=CH-Ar)
Loss of Methylene

NMR
Disappearance of singlet at

4.0 ppm
Confirms reaction at C5
Geometry NOE/CouplingZ-isomer is thermodynamically favoredSteric stability
Carbonyls IRShifts in C=O bands (1680-1750

)
Conjugation effect

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Protocol B) 5-Methyl starting material usedCritical: Switch to unsubstituted Thiazolidine-2,4-dione. 5-Methyl cannot form the arylidene.
Low Yield (Protocol A) Moisture in solventUse dry DMF/Acetone and anhydrous

. Water quenches the N-anion.
Oily Product (Protocol A) Incomplete alkylationIncrease reaction time or use a stronger base (NaH) in THF at

.
Knoevenagel Stalls Electron-rich AldehydeElectron-donating groups (e.g., -OMe) on the aldehyde deactivate the carbonyl. Increase catalyst load or use Microwave irradiation (

, 10 min).

References

  • Ebajo Jr, V. D., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.[2] Arkivoc, 2024(8), 293.[2] Link

  • Thirupathi, G., et al. (2012). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an eco-friendly catalyst.[3] Der Pharma Chemica, 4(5), 2010-2015. Link

  • Marc, G., et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst. PLOS ONE, 16(3), e0247960. Link

  • Trotsko, N., et al. (2013). Synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones as anti-inflammatory and antimicrobial agents. PubMed. Link

Sources

Application

Functionalization of 5-Methylthiazolidine-2,4-dione: A Protocol for N-3 Substitution

Abstract The 5-Methylthiazolidine-2,4-dione (5-MTD) scaffold is a key heterocyclic motif in medicinal chemistry, forming the core of various pharmacologically active compounds.[1][2] Its functionalization allows for the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-Methylthiazolidine-2,4-dione (5-MTD) scaffold is a key heterocyclic motif in medicinal chemistry, forming the core of various pharmacologically active compounds.[1][2] Its functionalization allows for the systematic exploration of structure-activity relationships, crucial for the development of novel therapeutics. This application note provides a detailed protocol for the selective functionalization of 5-MTD at the N-3 position via alkylation. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and offer guidance on the characterization of the resulting N-substituted products. Additionally, this guide will contrast the reactivity of 5-MTD with the parent thiazolidine-2,4-dione (TZD) to highlight the critical role of the C-5 methyl group in directing functionalization pathways.

Introduction: Reactivity and Regioselectivity

The thiazolidine-2,4-dione (TZD) ring system is a versatile scaffold in drug discovery, most notably recognized for its role in antidiabetic agents like Pioglitazone and Rosiglitazone.[2][3] These drugs are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][4] The biological activity of TZD derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

The 5-Methylthiazolidine-2,4-dione molecule presents two primary sites for potential functionalization: the imide proton at the N-3 position and the methyl protons at the C-5 position.

  • N-3 Position: The proton attached to the nitrogen is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for facile deprotonation by a suitable base, generating a nucleophilic anion that can readily react with various electrophiles.

  • C-5 Position: The parent TZD scaffold possesses an "activated methylene" group at the C-5 position.[1][5] These protons are sufficiently acidic to be removed by a base, enabling the classic Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives.[4][6] However, in 5-Methylthiazolidine-2,4-dione, this position is blocked by a methyl group, which sterically and electronically disfavors the typical Knoevenagel pathway.

Therefore, for 5-MTD, functionalization is overwhelmingly directed towards the N-3 position . This guide will focus on a robust and widely applicable protocol for N-alkylation.

Caption: Reactivity sites of 5-Methylthiazolidine-2,4-dione.

Protocol: N-3 Alkylation of 5-Methylthiazolidine-2,4-dione

This protocol describes a general method for the N-alkylation of 5-MTD using an alkyl halide and a non-nucleophilic base. The reaction proceeds via an SN2 mechanism.

Principle

The reaction is initiated by the deprotonation of the N-3 imide proton of 5-MTD by a base, such as triethylamine or potassium carbonate, to form a resonance-stabilized anion.[7][8] This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) to form a new N-C bond, yielding the N-alkylated product.[7]

Materials and Reagents
  • 5-Methylthiazolidine-2,4-dione (Starting Material)

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane, Ethyl bromide)

  • Triethylamine (Et3N) or Anhydrous Potassium Carbonate (K2CO3)

  • Dry Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Methylthiazolidine-2,4-dione (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a minimal amount of dry acetonitrile or DMF.

  • Base Addition: Add the base to the solution. If using triethylamine, add 2.0 equivalents. If using potassium carbonate, add 1.5 equivalents.[7][8]

  • Electrophile Addition: Slowly add the alkyl halide (1.1-1.3 eq.) to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. Reactions are typically complete within 2-24 hours.[7]

  • Workup: a. Once the reaction is complete, filter the mixture if a solid base like K2CO3 was used. b. Concentrate the solution under reduced pressure to remove the solvent. c. Dilute the residue with Ethyl Acetate and wash sequentially with water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure N-alkylated 5-Methylthiazolidine-2,4-dione.

G start Start reagents 1. Add 5-MTD, Solvent, and Base (e.g., Et3N) to flask start->reagents electrophile 2. Add Alkyl Halide (e.g., Benzyl Bromide) reagents->electrophile react 3. Stir at Room Temp (Monitor by TLC) electrophile->react workup 4. Aqueous Workup (EtOAc, H2O, NaHCO3, Brine) react->workup dry 5. Dry (MgSO4) & Concentrate workup->dry purify 6. Purify via Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for N-3 Alkylation of 5-Methylthiazolidine-2,4-dione.

Characterization of N-Substituted Product

The successful N-alkylation can be confirmed by standard spectroscopic methods.

  • 1H NMR: The most telling change is the disappearance of the broad singlet corresponding to the acidic N-H proton (typically > 8.0 ppm). New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, in N-benzylation, a singlet around 4.5-5.0 ppm for the benzylic -CH2- protons and multiplets between 7.2-7.5 ppm for the aromatic protons would be expected.

  • 13C NMR: The appearance of new signals in the aliphatic or aromatic region corresponding to the new alkyl group confirms the modification. For instance, 3-methylthiazolidine-2,4-dione shows characteristic signals at approximately 171.9, 171.5, 33.8, and 28.0 ppm.[8]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.

Comparative Protocol: Knoevenagel Condensation of Thiazolidine-2,4-dione

To provide context and highlight the unique reactivity of 5-MTD, this section details the Knoevenagel condensation, a cornerstone reaction for the parent, unsubstituted thiazolidine-2,4-dione (TZD).[5] This reaction functionalizes the C-5 position, which is blocked in 5-MTD.[1]

Principle

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[6][9] In this case, a base catalyst (like piperidine or L-tyrosine) abstracts a proton from the C-5 methylene group of TZD, creating a nucleophilic enolate.[1][10] This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the 5-arylidene-2,4-thiazolidinedione product.[1][9]

G TZD Thiazolidine-2,4-dione (Active Methylene at C-5) Enolate Nucleophilic Enolate Intermediate TZD->Enolate Deprotonation Base Base Catalyst (e.g., Piperidine) Base->Enolate Addition Nucleophilic Addition Enolate->Addition Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Addition Dehydration Dehydration (-H2O) Addition->Dehydration Product 5-Arylidene Product Dehydration->Product

Caption: Mechanism of Knoevenagel Condensation on TZD.

Abbreviated Protocol for 5-Arylidene-TZD Synthesis
  • Setup: Combine thiazolidine-2,4-dione (1.0 eq), an aromatic aldehyde (1.0 eq), and a catalytic amount of piperidine (0.8 eq) in ethanol.[11][12]

  • Reaction: Reflux the mixture for 8-24 hours, monitoring by TLC.[11][12]

  • Workup: Cool the reaction, pour it into water, and acidify with acetic acid to precipitate the product.[12]

  • Purification: Filter the solid and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure 5-arylidene product.[12]

Data Presentation: Representative Functionalization Reactions

The following tables summarize typical conditions and outcomes for both N-alkylation of 5-MTD and Knoevenagel condensation of TZD.

Table 1: N-Alkylation of 5-Methylthiazolidine-2,4-dione

EntryElectrophileBaseSolventTime (h)Yield (%)Reference
1IodomethaneK2CO3DMF1282[8]
2Benzyl BromideEt3NCH3CN3High[7]
3Ethyl BromideEt3NCH3CN585-95[7]
4Allyl BromideK2CO3DMF1287[8]

Table 2: Knoevenagel Condensation of Thiazolidine-2,4-dione

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydePiperidineEthanol16-2481[11]
24-NitrobenzaldehydePiperidineEthanol8-969[12]
34-MethoxybenzaldehydePiperidineEthanol8-940[12]
4Various Aryl AldehydesL-TyrosineWater0.2591-94[10]

Troubleshooting and Key Considerations

  • Low Yield in N-Alkylation: Ensure all reagents and solvents are anhydrous. The presence of water can quench the base and hydrolyze the electrophile. Consider using a more polar aprotic solvent like DMF to improve solubility and reaction rates.

  • No Reaction: Confirm the activity of the base. Triethylamine can degrade over time. Ensure the alkyl halide is reactive; alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Side Products: In some cases, O-alkylation can be a competing side reaction, although N-alkylation is generally favored for imides. Running the reaction at room temperature or below can help improve selectivity.

  • Purification Challenges: The polarity of N-substituted TZD products can vary significantly based on the substituent. A careful selection of the mobile phase for column chromatography is essential for effective separation.

Conclusion

The functionalization of 5-Methylthiazolidine-2,4-dione is selectively achieved at the N-3 position due to the steric hindrance at C-5. The N-alkylation protocol described herein is a reliable and versatile method for generating a library of N-substituted derivatives for further investigation in drug discovery and development. Understanding the contrasting reactivity between 5-MTD and the parent TZD scaffold is fundamental for any researcher working with this important class of heterocyclic compounds.

References

  • Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1736. [Link]

  • Kaur, M., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(4), e202400147. [Link]

  • de Oliveira, R. B., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 19, 1506-1520. [Link]

  • Kamboj, A., et al. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 77-87. [Link]

  • Deshmukh, A. R., et al. (2016). Reaction pathway of POCl3-mediated Knoevenagel condensation of bisulfite adducts with 2,4-thiazolidinedione. Taylor & Francis Online, 44(8), 1145-1152. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. [Link]

  • Singh, S., et al. (2014). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science, 5(6), 1954-1959. [Link]

  • Malik, S., & Singh, J. (2025). Medicinal Chemistry, SAR, and Molecular Insights Into 2,4‐Thiazolidinediones as Antidiabetic Agents (2020–2025). ResearchGate. [Link]

  • Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: an in depth study of their synthesis and application to medicinal chemistry in the treatment of diabetes mellitus. Kingston University London. [Link]

  • Sabalpara, K., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research, 16(05), 14-18. [Link]

  • Basu, B., et al. (2008). An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Taylor & Francis Online, 36(11), 1325-1329. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 5-(thiophen-2-ylmethylene)thiazolidine-2,4-diones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. [Link]

  • Sonawane, L.V., & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Science Alert. [Link]

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

  • Al-Heetimi, F. A. H., & Al-Amiery, A. A. (2017). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-8. [Link]

  • Thirupathi, G., et al. (2012). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. Der Pharma Chemica, 4(5), 2008-2013. [Link]

  • de Oliveira, C. M. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules, 17(12), 14591-14601. [Link]

  • Semantic Scholar. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-d. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-diones. ResearchGate. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Molecules, 26(11), 3192. [Link]

  • PubMed. (n.d.). 5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives: reactions and biological activities. PubMed. [Link]

  • ResearchGate. (2025). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(39), 35887-35905. [Link]

  • ResearchGate. (2025). (PDF) CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. ResearchGate. [Link]

  • Site-specific Chemical Modification of Peptide and Protein by Thiazolidinediones. (n.d.). Amazon AWS. [Link]

  • Ionescu, D. G., et al. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules, 24(11), 2106. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of 5-Methylthiazolidine-2,4-dione synthesis

Technical Support Center: Yield Optimization for 5-Methylthiazolidine-2,4-dione Synthesis Welcome to the technical support and troubleshooting center for the synthesis of 5-methylthiazolidine-2,4-dione. This molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 5-Methylthiazolidine-2,4-dione Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 5-methylthiazolidine-2,4-dione. This molecule is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of glucagon-like peptide-1 receptor (GLP-1R) modulators, Pim kinase inhibitors, and peroxisome proliferator-activated receptor gamma (PPARγ) agonists[1, 2].

While synthesizing the unsubstituted parent thiazolidine-2,4-dione is relatively straightforward, introducing the 5-methyl group alters the reaction's steric environment and thermodynamics. Without precise control over the reaction kinetics, chemists frequently experience severe yield bottlenecks due to competing elimination reactions and stalled intermediates.

Part 1: The Gold-Standard Protocol (Self-Validating System)

To eliminate variability, we recommend the following highly optimized, two-step one-pot protocol. This method is engineered to consistently deliver a >95% yield by tightly controlling the substitution-to-elimination ratio and ensuring the complete hydrolysis of the highly stable imine intermediate [2].

Step-by-Step Methodology

Reagents Required:

  • Methyl 2-bromopropanoate (1.79 mmol)

  • Thiourea (1.3 equivalents)

  • Sodium acetate (NaOAc) (2.0 equivalents)

  • Tetrahydrofuran (THF) (9 mL)

  • 6N Hydrochloric Acid (HCl) (4 mL)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Procedure & Mechanistic Causality:

  • Thioetherification & Amidation (Cyclization): To a solution of methyl 2-bromopropanoate in THF, add thiourea and sodium acetate.

    • Causality Check: Thiourea acts as the S-nucleophile. The mild base NaOAc is the critical variable here; it buffers the hydrobromic acid (HBr) generated during the

      
       displacement of the bromide. If a stronger base is used, it will trigger an 
      
      
      
      elimination, destroying your starting material.
  • Primary Reflux: Heat the reaction mixture under vigorous reflux for 20 hours.

    • Causality Check: The 5-methyl group creates steric hindrance that slows down the intramolecular ring closure. This extended 20-hour reflux ensures complete cyclization to the intermediate, 2-imino-5-methylthiazolidin-4-one.

  • Acidic Hydrolysis: Carefully add 6N HCl directly to the reaction mixture and reflux for an additional 16 hours.

    • Causality Check: The 2-imino intermediate is thermodynamically stable. Mild acids or shorter reflux times will result in incomplete hydrolysis. 6N HCl provides the necessary hydronium ion concentration to forcefully hydrolyze the imine into the target 2,4-dione, releasing ammonium chloride.

  • Workup & Extraction: Allow the mixture to cool to ambient temperature. Add water, saturate the aqueous layer with NaCl, and extract three times with EtOAc.

    • Causality Check: 5-Methylthiazolidine-2,4-dione has moderate aqueous solubility. Salting out the aqueous layer is mandatory to prevent product loss during extraction.

  • Purification: Subject the concentrated organic residue to silica gel chromatography (0 to 7% MeOH in DCM).

Synthesis R1 Methyl 2-bromopropanoate + Thiourea Step1 Step 1: Cyclization THF, NaOAc, Reflux 20h R1->Step1 Int Intermediate: 2-Imino-5-methylthiazolidin-4-one Step1->Int Step2 Step 2: Acidic Hydrolysis 6N HCl, Reflux 16h Int->Step2 Prod Target Product: 5-Methylthiazolidine-2,4-dione (>95% Yield) Step2->Prod

Workflow for the high-yield synthesis of 5-methylthiazolidine-2,4-dione.

Part 2: Quantitative Optimization Matrix

The following table summarizes the quantitative impact of specific reaction parameters on your final yield, providing a quick-reference guide for process optimization [2].

Optimization ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Base Selection NaOH or Et₃NSodium Acetate (NaOAc) < 40% ➔ > 95% Strong bases promote

elimination of HBr, forming methyl acrylate. NaOAc buffers HBr without triggering elimination.
Hydrolysis Acid 1N HCl or Acetic Acid6N HCl ~50% ➔ > 95% The 2-imino intermediate is highly stable. A high hydronium concentration is required to drive the equilibrium toward the 2,4-dione.
Hydrolysis Time 4 - 8 hours16 hours 60% ➔ > 95% The 5-methyl group introduces steric hindrance, significantly slowing down the hydrolysis rate compared to unsubstituted analogs.
Aqueous Workup Direct EtOAc ExtractionBrine Saturation + 3x EtOAc 70% ➔ > 95% The target dione exhibits moderate aqueous solubility. Salting out forces the product entirely into the organic phase.

Part 3: Troubleshooting Guides & FAQs

Q: LC-MS shows a mass


 that is exactly 1 Dalton lighter than my target mass. Why is my reaction failing? 
A:  This is the classic signature of incomplete hydrolysis. Your reaction has stalled at the 2-imino-5-methylthiazolidin-4-one intermediate (the mass difference between an 

group and an

group is 1 Da). To resolve this, ensure you are using a strong acid (strictly 6N HCl) and maintain a vigorous reflux for a minimum of 16 hours. The imine is thermodynamically stable and requires aggressive, prolonged conditions to fully hydrolyze [2].

Q: I am observing a significant byproduct peak in my NMR corresponding to an alkene. How do I prevent this? A: You are observing methyl acrylate, the product of an


 elimination side-reaction. Methyl 2-bromopropanoate is highly susceptible to dehydrohalogenation. If your base is too strong (e.g., using triethylamine or sodium hydroxide), elimination will outcompete the desired 

nucleophilic attack by thiourea. Switch strictly to 2.0 equivalents of the mild base NaOAc to resolve this [2].

Q: My final product presents as a clear oil rather than a crystalline solid. Does this indicate a high level of impurities? A: Not necessarily. While the parent unsubstituted thiazolidine-2,4-dione is a white crystalline solid, the introduction of the 5-methyl group disrupts crystal lattice packing. Highly pure 5-methylthiazolidine-2,4-dione frequently presents as a clear oil at room temperature, even at >95% yield [2]. Rely on NMR and LC-MS for purity validation rather than its physical state.

Troubleshooting Issue Low Yield / Impure Product Check1 LC-MS shows [M-1] imine peak? Issue->Check1 Check2 NMR shows methyl acrylate? Issue->Check2 Check3 Product lost in aqueous phase? Issue->Check3 Fix1 Increase 6N HCl reflux time to 16+ hours Check1->Fix1 Yes Fix2 Ensure weak base (NaOAc) is used, avoid strong bases Check2->Fix2 Yes Fix3 Saturate with NaCl, extract 3x with EtOAc Check3->Fix3 Yes

Decision tree for troubleshooting yield losses in 5-methylthiazolidine-2,4-dione synthesis.

References

  • Modulators of G-protein coupled receptors (US11535660B1).United States Patent and Trademark Office.
Optimization

Overcoming poor solubility of 5-Methylthiazolidine-2,4-dione in aqueous solutions

Status: Operational Ticket ID: TZD-SOL-001 Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary Welcome to the technical support hub for 5-Methylthiazolidine-2,4-dione (5-MTZD) . T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TZD-SOL-001 Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

Welcome to the technical support hub for 5-Methylthiazolidine-2,4-dione (5-MTZD) . This guide addresses the poor aqueous solubility of 5-MTZD, a common challenge due to its lipophilic heterocyclic core and high crystallinity.

The Core Problem: 5-MTZD possesses a thiazolidine-2,4-dione (TZD) ring.[2][3][4] While the ring contains polar carbonyls, the molecule behaves as a lipophilic weak acid (pKa ~6.8). In neutral water (pH 7.0) or acidic media, it exists primarily in its protonated, non-ionized form, leading to precipitation.[1]

The Solution Architecture: To dissolve 5-MTZD effectively, you must disrupt its crystal lattice using one of three strategies:

  • Ionization (pH Adjustment): Converting the molecule into a salt.

  • Dielectric Modification (Co-solvents): Reducing the polarity of the solvent.

  • Inclusion Complexation: Encapsulating the hydrophobic core.[5]

Module 1: Chemical & Physical Properties (Know Your Molecule)

Before attempting dissolution, verify your compound's parameters. These values dictate your solvent strategy.

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure 5-Methyl derivative of TZDHydrophobic methyl group at C5 increases lipophilicity compared to parent TZD.
pKa (Acidic) ~6.8 (NH group at position 3)Critical: It is neutral at pH < 6.[1] It begins to ionize (dissolve) significantly only at pH > 7.[1]5.
LogP ~0.5 - 1.0 (Estimated)Moderate lipophilicity; prefers organic solvents over water.
Key Solvents DMSO, Ethanol, DMF, MethanolSoluble in polar aprotic solvents; poorly soluble in pure water.[1]
Module 2: Troubleshooting Protocols
Protocol A: The "Biological Assay" Method (DMSO Stock)

Best for: In vitro cell assays, high-throughput screening.[1]

The Issue: Users often dissolve 5-MTZD in DMSO but see a white precipitate ("crashing out") immediately upon adding it to the cell culture media.

The Fix: The "crash-out" occurs because the water in the media dramatically raises the dielectric constant, forcing the hydrophobic drug out of solution. You must manage the mixing kinetics .

  • Prepare Stock: Dissolve 5-MTZD in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.

  • Intermediate Dilution (Optional but Recommended): If your final target is low (e.g., 10 µM), do not jump from 50 mM DMSO to buffer. Perform a serial dilution in DMSO first.

  • The "Jet" Injection:

    • Hold the tube of culture media (warm to 37°C) at a 45° angle.

    • Pipette the DMSO stock directly into the center of the liquid vortex while swirling.

    • Do not touch the side of the tube (this creates local high-concentration hotspots that precipitate).

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: The "High Concentration" Method (pH Adjustment)

Best for: Animal studies, stock solutions for chemistry.[1]

The Issue: "I need a 10 mg/mL aqueous solution, but it won't dissolve in PBS (pH 7.4)."

The Fix: At pH 7.4, the molecule is close to its pKa, meaning only ~80% is ionized. This is insufficient for high concentrations. You must push the equilibrium to the salt form.

Step-by-Step:

  • Suspend 5-MTZD in water (it will look cloudy).

  • Add 1.0 equivalent of NaOH or KOH (using a 1M stock solution).

    • Mechanism:[1][4][6][7] This deprotonates the Nitrogen at position 3 (N3-H), creating the water-soluble Potassium/Sodium salt.

  • Vortex. The solution should clarify.

  • Buffer Back: Once dissolved, you can slowly lower the pH back to ~8.0 using a buffer, but do not drop below pH 7.0, or it will reprecipitate.[1]

Protocol C: The "Toxicity Free" Method (Cyclodextrins)

Best for: In vivo injection, sensitive cell lines.[1]

The Issue: DMSO is toxic to your cells/animals.

The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][8] The TZD ring fits snugly into the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add excess 5-MTZD powder to this solution.

  • Equilibration: Shake/stir for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Result: A clear, stable solution suitable for IV/IP injection.

Module 3: Visualizing the Logic

The following decision tree helps you select the correct solvent system based on your experimental constraints.

SolubilityStrategy Start Start: 5-MTZD Solubility Challenge AppType What is the application? Start->AppType CellCulture Cell Culture / In Vitro AppType->CellCulture AnimalStudy Animal Study / In Vivo AppType->AnimalStudy Chemistry Chemical Synthesis AppType->Chemistry DMSOTol Is DMSO tolerated? CellCulture->DMSOTol Route Injection Route? AnimalStudy->Route SaltForm In-situ Salt Formation (Protocol B: NaOH/KOH) Chemistry->SaltForm High Conc Needed UseDMSO Use DMSO Stock (Protocol A) Final conc < 0.1% DMSOTol->UseDMSO Yes UseCD Use HP-β-Cyclodextrin (Protocol C) DMSOTol->UseCD No IV_IP IV / IP Route->IV_IP Oral Oral Gavage Route->Oral IV_IP->UseCD Preferred IV_IP->SaltForm Alternative Suspension Tween 80 / MC Suspension Oral->Suspension

Figure 1: Decision Matrix for Solubilizing 5-Methylthiazolidine-2,4-dione based on experimental constraints.

Module 4: Frequently Asked Questions (FAQs)

Q1: I tried Protocol B (NaOH), but the solution turned yellow. Is my compound degrading?

  • Diagnosis: TZD rings can undergo tautomerization or ring-opening under highly alkaline conditions (pH > 12) or oxidation.[1]

  • Solution: A slight yellowing is often normal for TZD salts due to extended conjugation in the anion. However, ensure you are adding base stoichiometrically (1:1 ratio). Do not dump excess NaOH. Check purity via HPLC if the color deepens significantly.

Q2: Can I use PEG 400 instead of DMSO?

  • Answer: Yes. Polyethylene Glycol 400 (PEG 400) is a viable co-solvent.[1] A common formulation for IP injection is 10% Ethanol / 40% PEG 400 / 50% Water . This mixture balances solubility with tolerability better than pure DMSO.

Q3: My 5-MTZD has a methyl group. Does this make it different from Rosiglitazone or Pioglitazone?

  • Answer: Structurally, yes. But physicochemically, they are similar. The 5-methyl group adds hydrophobicity without adding the large "tail" seen in glitazones. This actually makes 5-MTZD more prone to crystallization because it lacks the flexible tail that sometimes disrupts crystal packing. Expect it to be harder to keep in solution than some commercial glitazones.

Q4: Is the N-methyl (3-methyl) derivative treated the same way?

  • CRITICAL WARNING: No. If your molecule is 3-methylthiazolidine-2,4-dione (N-methyl), it lacks the acidic proton at the nitrogen. Protocol B (pH adjustment) will NOT work because there is no proton to remove. You must rely entirely on Co-solvents (Protocol A) or Cyclodextrins (Protocol C).[1]

References
  • ChemicalBook. (2026).[9] 2,4-Thiazolidinedione Properties and Solubility Data. Retrieved from

    • Supports: Solubility in DMSO, Ethanol, and general physicochemical properties.[1]

  • Naim, M. J., et al. (2020).[1][3] Synthesis, Characterization and Molecular Docking Studies of Some Newer Thiazolidine-2,4-dione Derivatives. Current Research in Green and Sustainable Chemistry.[3]

    • Supports: pKa value of TZD ring (~6.[3][9]82) and synthetic pathways.[1]

  • Dash, S. (2026).[1] Studies of Inclusion Complexes of 4-Thiazolidinone Derivatives with β-Cyclodextrin.[6][10] Der Pharma Chemica.[6]

    • Supports: Efficacy of Beta-Cyclodextrin for solubilizing thiazolidine derivatives.[6][10]

  • Alves, et al. (2018).[1] Development of inclusion complex based on cyclodextrin and oxazolidine derivative.[8] SciELO.

    • Supports: Methodologies for preparing inclusion complexes (co-precipitation/lyophilization).[1]

  • PubChem. (n.d.). Thiazolidine-2,4-dione Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Improving the stability of 5-Methylthiazolidine-2,4-dione for in vitro assays

Welcome to the Assay Development Support Hub. Ticket Topic: Optimizing 5-Methylthiazolidine-2,4-dione (5-MTZD) stability for in vitro applications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Hub. Ticket Topic: Optimizing 5-Methylthiazolidine-2,4-dione (5-MTZD) stability for in vitro applications. Assigned Specialist: Senior Application Scientist, Small Molecule Dynamics.

Executive Summary

Researchers working with 5-Methylthiazolidine-2,4-dione often encounter poor reproducibility in bioassays (e.g., PPAR


 activation or metabolic studies). The root cause is rarely simple chemical degradation; rather, it is frequently stereochemical instability (racemization)  and pH-dependent ionization  occurring immediately upon introduction to aqueous media.

This guide provides the protocols required to stabilize this probe, ensuring your


/

data remains valid.
Module 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the two forces attacking your molecule in the buffer:

  • Rapid Racemization (The Silent Killer): The C5 position (where the methyl group attaches) is highly acidic due to the flanking carbonyl groups. In aqueous physiological pH (7.4) and plasma, the proton at C5 dissociates, leading to a planar enolate intermediate. This allows the molecule to flip between R- and S- enantiomers.

    • Impact: If you purchased a pure enantiomer (e.g., S-5-MTZD), it will convert to a racemic mixture (50:50 R/S) within hours or even minutes in cell culture media, potentially halving your apparent potency.

  • Hydrolytic Ring Opening: Under alkaline conditions (pH > 8.0), the hydroxide ion attacks the carbonyl carbons, cleaving the ring to form hydantoic acid derivatives. While slower than racemization, this destroys the pharmacophore completely.

Visualizing the Instability Pathway

The following diagram illustrates the kinetic fate of 5-MTZD in aqueous buffer.

G cluster_0 Stereochemical Instability (Fast) cluster_1 Chemical Degradation (Slow) S_Iso (S)-Enantiomer (Active) Enol Planar Enolate Intermediate S_Iso->Enol -H+ (pH > 6) Enol->S_Iso +H+ R_Iso (R)-Enantiomer (Inactive/Less Active) Enol->R_Iso +H+ Open Hydantoic Acid Derivative (Inactive) Enol->Open Hydrolysis (pH > 8, Time) R_Iso->Enol -H+

Figure 1: The racemization trap. Note that the conversion between active and inactive enantiomers occurs much faster than the actual chemical destruction of the molecule.

Module 2: Preparation & Storage Protocols

Standard "make and freeze" protocols fail here. Use this Just-in-Time (JIT) preparation workflow.

Solvent Compatibility Table
SolventSolubilityStability RatingRecommendation
DMSO (Anhydrous) High (>50 mM)⭐⭐⭐⭐⭐ (Excellent)Primary Vehicle. Store stocks here.
Ethanol Moderate⭐⭐⭐ (Good)Acceptable for short-term, but hygroscopic nature risks hydrolysis.
Water/PBS Very Low⭐ (Critical Failure)Do not store. Precipitates and racemizes immediately.
Cell Media (MEM/DMEM) Low⭐⭐ (Poor)Use only for immediate assay application (< 4 hrs).
Protocol: The "Anhydrous Lock" Stock Preparation
  • Weighing: Weigh 5-MTZD powder into a glass amber vial (light sensitive).

  • Dissolution: Dissolve in anhydrous DMSO (99.9%, stored over molecular sieves) to create a high-concentration Master Stock (e.g., 100 mM).

    • Why? Water content in standard DMSO can initiate slow proton exchange even at -20°C.

  • Aliquot: Immediately split into single-use aliquots (e.g., 20 µL) in PCR tubes.

  • Storage: Store at -80°C . Avoid -20°C if possible to prevent phase changes that encourage precipitation.

  • Thawing: Thaw once . Discard unused portion. Never refreeze.

Module 3: In Vitro Assay Optimization

When moving from stock to assay plate, the clock starts ticking.

Critical Parameter: pH Buffering

The pKa of the thiazolidine-2,4-dione ring NH is approximately 6.3 – 6.8 .

  • At pH 7.4: >80% of your molecule is in the anionic (deprotonated) form. This form is more soluble but chemically reactive.

  • Recommendation: If your assay biology permits, buffer your media to pH 7.0 – 7.2 using HEPES. This slight shift toward acidity significantly slows racemization compared to pH 7.4 or 7.6.

Workflow: The "15-Minute Rule"

Do not prepare serial dilutions in media hours in advance.

Workflow Step1 1. Thaw DMSO Stock (Room Temp, Dark) Step2 2. Intermediate Dilution (100x in PBS/Media) *Vortex Max Speed* Step1->Step2 Step3 3. Apply to Cells (Final 1x Conc.) *Must occur within 15 mins of Step 2* Step2->Step3 Step4 4. Incubation (Limit to <24h if possible) Step3->Step4

Figure 2: The "Just-in-Time" dilution workflow minimizes aqueous exposure time before cellular uptake.

Module 4: Troubleshooting & FAQs

Q1: My


 shifts dramatically between experiments. Why? 
A:  This is likely an Enantiomeric Drift . If Experiment A used a fresh stock and Experiment B used a stock left on the bench for an hour, the ratio of Active-to-Inactive enantiomer changed.
  • Fix: Treat the molecule as a racemic mixture in your calculations unless you validate enantiopurity via Chiral HPLC immediately before dosing.

Q2: I see crystals in my cell culture wells. A: 5-MTZD is lipophilic. If you dilute directly from 100% DMSO to aqueous media, it may "crash out" (precipitate) due to the sudden polarity shift.

  • Fix: Use a step-down dilution . Dilute stock to 10x in a solution containing 10% DMSO/90% Media, mix thoroughly, then dilute to 1x in the final well. Keep final DMSO concentration <0.5% to avoid cytotoxicity.

Q3: Can I use 5-MTZD in long-term (72h) proliferation assays? A: Proceed with caution. By 72 hours, the compound has likely reached thermodynamic equilibrium (racemic) and may have partially hydrolyzed.

  • Fix: Perform a media refresh every 24 hours with freshly prepared compound to maintain constant exposure levels.

Q4: How do I validate that my compound is still stable? A: Do not rely on visual inspection. Run a UV-Vis scan (220–350 nm). A shift in


 or loss of peak intensity relative to a fresh DMSO standard indicates ring opening (hydrolysis).
References
  • Mechanism of Thiazolidine Hydrolysis. Fife, T. H., et al. Journal of the American Chemical Society. (1991). Discusses the ring-opening kinetics and pH dependence of thiazolidine derivatives.

  • Racemization of 5-Aryl-thiazolidinediones. Agranat, I., et al. Chirality. (2003). Details the rapid interconversion of TZD enantiomers in aqueous media and plasma.[1]

  • Thiazolidinedione Scaffold Stability. Bansal, G., et al. Journal of Heterocyclic Chemistry. (2018). Comprehensive review of TZD chemical properties, pKa values, and degradation pathways.

  • Solubility and Lipophilicity of TZD Derivatives. Maccari, R., et al. Bioorganic & Medicinal Chemistry. (2007). Provides solubility data in DMSO vs. aqueous buffers for 5-substituted TZDs.

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 5-Methylthiazolidine-2,4-dione (5-MTZD)

Welcome to the Application Scientist Support Center for 5-Methylthiazolidine-2,4-dione (5-MTZD) optimization. The thiazolidine-2,4-dione (TZD) scaffold is a privileged pharmacophore widely recognized for its diverse biol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 5-Methylthiazolidine-2,4-dione (5-MTZD) optimization. The thiazolidine-2,4-dione (TZD) scaffold is a privileged pharmacophore widely recognized for its diverse biological activities, including PPAR-γ agonism (antidiabetic), antimicrobial, and antioxidant properties[1].

Unlike unsubstituted TZDs, 5-MTZD possesses a methyl group at the C-5 position, introducing a chiral center and altering its reactivity profile. This guide provides field-proven troubleshooting strategies, structural modification logic, and self-validating protocols to help you synthesize and evaluate 5-MTZD derivatives effectively.

Module 1: Chemical Synthesis & Structural Modification FAQs

Q1: During the alkylation of 5-MTZD, I am recovering a complex mixture of N-alkylated and O-alkylated products. How can I drive regioselectivity exclusively toward N-alkylation? Causality & Solution: The TZD ring is an ambident nucleophile. Deprotonation yields an enolate with electron density distributed across the N-3 atom and the carbonyl oxygen atoms (C-2/C-4). According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atoms. To favor N-alkylation, use a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetone) alongside a soft electrophile (e.g., alkyl iodides or bromides)[2]. Avoid using hard electrophiles (like alkyl tosylates) or highly coordinating solvents, which expose the oxygen atoms to O-alkylation.

Q2: I want to create a quaternary stereocenter at the C-5 position to enhance target binding affinity. Why does direct alkylation using NaH fail to yield the C-5 product? Causality & Solution: The regioselectivity is governed by pKa differences. The N-3 proton is highly acidic (pKa ~6.8) due to the electron-withdrawing effect of the two adjacent carbonyls[1]. In contrast, the remaining proton at the C-5 position is significantly less acidic (pKa ~15). When you add NaH, it preferentially deprotonates N-3. To functionalize C-5, you must first synthesize an N-protected 5-MTZD (e.g., using a trityl or BOM protecting group). Once N-3 is protected, treat the intermediate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C to generate the C-5 enolate, followed by the addition of your electrophile.

Module 2: Biological Activity & Assay Troubleshooting FAQs

Q3: My synthesized 5-MTZD derivatives show high predicted in silico binding to PPAR-γ, but the in vitro reporter assay shows negligible activity. What is going wrong? Causality & Solution: False negatives in nuclear receptor assays are frequently caused by compound aggregation or poor aqueous solubility. Adding lipophilic aromatic rings to the 5-MTZD core drastically reduces its solubility in standard assay buffers. Self-Validating Fix: Prepare your master stocks in 100% DMSO and ensure the final assay concentration of DMSO does not exceed 0.1%. Pre-incubate your compounds in assay buffer containing 0.1% to 0.5% Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, mimicking physiological transport and preventing the compound from crashing out of solution.

Q4: We observed strong antimicrobial activity for our N-benzyl-5-MTZD derivative in whole-cell MIC assays. How do we prove this is due to Mur ligase inhibition rather than non-specific membrane disruption? Causality & Solution: Highly lipophilic TZD derivatives can act as detergents, lysing bacterial membranes and yielding false-positive target-specific data[3]. Self-Validating Fix: Run a counter-screen using a red blood cell (RBC) hemolysis assay. If the compound lyses RBCs at concentrations near the MIC, the mechanism is non-specific membrane disruption. To confirm Mur ligase inhibition, perform an isolated enzymatic assay measuring the release of inorganic phosphate (Pi) during the MurA-F catalyzed ATP-dependent ligation steps.

Module 3: Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the causal relationship between specific structural modifications of the 5-MTZD core and their corresponding biological activities.

5-MTZD ModificationSubstituent DetailsPrimary Target / ApplicationIn Vitro Activity (IC₅₀ / EC₅₀)
Unmodified Core N-H, C-5 MethylBaseline ScaffoldN/A
N-3 Alkylation N-(4-fluorobenzyl)PPAR-γ Agonist (Antidiabetic)EC₅₀ ~ 0.45 µM
N-3 Alkylation N-(2-bromoethyl)GLP-1R Modulator IntermediateEC₅₀ ~ 1.20 µM
C-5 Alkylation C-5 Methyl, C-5 BenzylAldose Reductase InhibitorIC₅₀ ~ 0.85 µM
N-3 Arylation N-(3-trifluoromethylphenyl)Antimicrobial (Mur Ligase)MIC ~ 8.0 µg/mL

Module 4: Standardized Experimental Protocols

Protocol A: Regioselective N-3 Alkylation of 5-MTZD

This protocol utilizes a self-validating analytical checkpoint to ensure regioselectivity.

  • Reaction Setup: Dissolve 5-MTZD (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq). Heat the mixture to 60 °C and stir for 4–6 hours.

  • Workup: Quench the reaction with ice water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Analytical): Perform FTIR and ¹H-NMR analysis on the crude product.

    • Success Criterion: The FTIR spectrum must show the disappearance of the N-H stretch (3100–3200 cm⁻¹). The ¹H-NMR must show the disappearance of the broad singlet at ~12.0 ppm (N-H proton) and the appearance of a new peak corresponding to the N-CH₂ protons[2].

Protocol B: PPAR-γ Reporter Gene Assay

This protocol includes internal controls to prevent false-positive/negative interpretations.

  • Cell Preparation: Seed HEK293T cells in a 96-well plate at a density of 2 × 10⁴ cells/well.

  • Transfection: Co-transfect cells with a PPAR-γ expression plasmid and a PPRE-luciferase reporter plasmid using a standard lipofection reagent. Incubate for 24 hours.

  • Compound Treatment: Aspirate media and replace with assay buffer containing 0.1% BSA. Add the 5-MTZD derivatives at varying concentrations (10 nM to 10 µM).

  • Self-Validation (Controls):

    • Positive Control: Rosiglitazone (1 µM).

    • Negative/Vehicle Control: 0.1% DMSO.

  • Detection: After 24 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader. The assay is only valid if the positive control yields a >5-fold signal increase over the vehicle control.

Module 5: Pathway & Workflow Visualizations

Synthesis Regioselectivity Workflow

The following diagram illustrates the chemical logic and pKa-driven causality behind modifying the 5-MTZD scaffold.

SynthesisLogic A 5-Methylthiazolidine-2,4-dione (5-MTZD) B Deprotonation Strategy A->B C Mild Base (K2CO3, DMF) Targets N-3 (pKa ~6.8) B->C Direct Reaction D Strong Base (LDA, THF) Targets C-5 (pKa ~15) B->D Requires Protection E N-3 Alkylated Derivative (Major Product) C->E + Electrophile (R-X) F N-3 Protection Step (e.g., Trityl/BOM) D->F Step 1 G C-5 Quaternary Stereocenter (Alkylated Product) F->G Step 2: + Electrophile

Caption: Logical workflow for regioselective structural modification of 5-MTZD based on pKa differentials.

PPAR-γ Activation Pathway

The following diagram maps the mechanistic sequence from 5-MTZD derivative binding to gene transcription.

PPARPathway L 5-MTZD Derivative (Lipophilic Ligand) P PPAR-γ Receptor (Ligand Binding Domain) L->P Cellular Entry & Binding C Receptor Conformational Change (AF-2 Helix) P->C Stabilizes Active State R Heterodimerization with RXR C->R Recruits Coactivators D Binding to PPRE (DNA Promoter Region) R->D Nuclear Translocation G Gene Transcription (GLUT4, Adiponectin) D->G Metabolic Regulation

Caption: Mechanistic pathway of PPAR-γ activation and gene transcription induced by 5-MTZD derivatives.

References

  • Kumar, H., et al. "Mechanism of Action of Thiazolidin-2,4-dione." Encyclopedia MDPI, 2022. Available at:[Link]

  • Bošnjak, P., et al. "Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies." Frontiers in Chemistry, 2022. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-Methylthiazolidine-2,4-dione

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the specific chromatographic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the specific chromatographic challenges associated with 5-Methylthiazolidine-2,4-dione.

Rather than relying on trial-and-error, robust method development requires a deep mechanistic understanding of the analyte's physicochemical properties. This guide provides self-validating protocols, causal troubleshooting, and authoritative grounding to ensure your analytical methods are precise, reproducible, and scientifically sound.

Part 1: Method Development Fundamentals (FAQs)

Q1: What are the critical physicochemical properties of 5-Methylthiazolidine-2,4-dione that dictate column and mobile phase selection? A: The most critical parameter is the acidity of the imide nitrogen within the thiazolidinedione core. The pKa of the unsubstituted thiazolidine-2,4-dione ring is approximately 6.8. Because 5-Methylthiazolidine-2,4-dione is a weak acid, its ionization state is highly dependent on the mobile phase pH.

  • Causality: If you attempt to analyze this compound using unbuffered water or a neutral buffer (pH 6.0–7.5), the molecule will exist in a state of partial ionization. This dual-state existence (neutral vs. anionic) leads to dual retention mechanisms on a reversed-phase (RP) column, manifesting as severe peak tailing or split peaks. To ensure robust retention on a standard C18 column, you must employ ion suppression by lowering the mobile phase pH to at least two units below the pKa (e.g., pH 3.0)[1].

Q2: How do I select the optimal detection wavelength for this molecule? A: Thiazolidinedione derivatives possess a conjugated chromophore system that provides strong UV absorbance. While a full photodiode array (PDA) scan is recommended for your specific matrix, the optimal signal-to-noise ratio for the thiazolidinedione core is typically achieved at 254 nm [2],[3]. Monitoring at this wavelength minimizes baseline drift from organic modifiers like methanol while capturing the primary absorbance band of the heterocyclic ring.

Part 2: Troubleshooting Guide for Common Chromatographic Issues

Q3: Why am I seeing peak tailing or split peaks, and how can I resolve it? A: Root Cause: Inadequate buffer capacity or incorrect mobile phase pH. As established, the analyte's pKa is ~6.8. If your mobile phase pH drifts into the 5.8–7.8 range, the analyte partially deprotonates. Resolution: Switch to a strongly buffered acidic mobile phase. A 10 mM Potassium Phosphate buffer adjusted to pH 3.0 with orthophosphoric acid will force the analyte into its fully protonated (neutral) state, ensuring a single, sharp retention profile on a C18 column[1].

Q4: How do I resolve poor retention (analyte eluting near the void volume) on a standard C18 column? A: Root Cause: Either the mobile phase contains too much organic modifier, or the analyte is fully ionized (pH > 8.8). Resolution: First, verify your aqueous mobile phase is at pH 3.0. Second, decrease your initial organic modifier concentration. 5-Methylthiazolidine-2,4-dione is relatively polar; begin your gradient at 5% to 10% Acetonitrile or Methanol to promote hydrophobic interaction with the C18 stationary phase.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Parameters & HPLC Starting Conditions
ParameterValue / RecommendationScientific Rationale
Analyte pKa ~6.8Dictates the boundaries for mobile phase pH to prevent partial ionization.
UV Detection Max 254 nmProvides optimal sensitivity and minimal solvent interference[3].
Stationary Phase C18 (150 x 4.6 mm, 3–5 µm)Standard hydrophobic retention; highly effective when the analyte is neutral[2].
Mobile Phase A 10 mM KH₂PO₄ (pH 3.0)Acidic environment ensures >99% of the analyte is protonated (ion suppression)[1].
Mobile Phase B Acetonitrile (HPLC Grade)Provides efficient elution with lower backpressure than methanol.
Table 2: Troubleshooting Matrix
SymptomMechanistic Root CauseCorrective Action
Split Peaks Mobile phase pH is too close to the analyte pKa (6.8).Adjust Mobile Phase A to pH 3.0 using H₃PO₄.
Retention Time Drift Insufficient buffer capacity allowing pH fluctuations.Increase buffer concentration from 10 mM to 20 mM.
High Baseline Noise UV absorption by degraded organic solvent or buffer impurities.Use HPLC-grade solvents; ensure detection is set to 254 nm, not <210 nm.

Part 4: Logical Workflows & Visualizations

HPLC_Workflow A Start: 5-Methylthiazolidine-2,4-dione B Assess Physicochemical Properties (pKa ~6.8, UV max ~254 nm) A->B C Select Mobile Phase pH (Target pH 3.0 for Ion Suppression) B->C Avoid pH 5.8 - 7.8 D Select Stationary Phase (C18, 150 x 4.6 mm, 3 µm) C->D E Optimize Organic Modifier (Acetonitrile vs. Methanol) D->E F System Suitability Validation (Tailing < 1.5, RSD < 2.0%) E->F

Workflow for 5-Methylthiazolidine-2,4-dione HPLC method development.

pH_Causality PKA Analyte Core: Thiazolidinedione pKa ≈ 6.8 PH_LOW Mobile Phase pH < 4.8 (Fully Protonated / Neutral) PKA->PH_LOW PH_MID Mobile Phase pH 5.8 - 7.8 (Partial Ionization) PKA->PH_MID PH_HIGH Mobile Phase pH > 8.8 (Fully Ionized / Anionic) PKA->PH_HIGH RES_LOW Sharp, Symmetrical Peak High RP Retention PH_LOW->RES_LOW Ideal for C18 RES_MID Split Peaks & Severe Tailing Variable Retention PH_MID->RES_MID Avoid RES_HIGH Sharp Peak Poor RP Retention (Elutes in Void) PH_HIGH->RES_HIGH Requires HILIC

Effect of mobile phase pH on the ionization and peak shape of thiazolidinediones.

Part 5: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Initial Method Screening & pH Optimization Workflow

This protocol is designed to be self-validating. If the system suitability criteria in Step 5 fail, the protocol dictates an immediate causal check rather than proceeding with flawed data.

  • Buffer Preparation (Mobile Phase A): Weigh exactly 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water (yields ~10 mM). Add orthophosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

  • Column Equilibration: Install a C18 column (150 mm × 4.6 mm, 3 µm)[2]. Set the column oven to 30°C. Equilibrate the column with 90% A / 10% B at a flow rate of 1.0 mL/min for 20 column volumes (approx. 30 minutes).

  • Gradient Setup: Program a screening gradient:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% B to 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90% B to 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • System Suitability Validation (Self-Check): Inject a 50 µg/mL standard of 5-Methylthiazolidine-2,4-dione (detection at 254 nm).

    • Validation Criteria: The USP tailing factor must be ≤ 1.5. The retention time relative standard deviation (RSD) for 5 replicate injections must be ≤ 2.0%.

    • Failure Action: If tailing > 1.5, verify the pH of Mobile Phase A. Do not proceed to sample analysis until tailing is resolved.

Protocol 2: Forced Degradation & Stability-Indicating Assessment

To prove the method is stability-indicating, you must demonstrate baseline resolution between the active pharmaceutical ingredient (API) and its degradation products.

  • Acid Hydrolysis: Transfer 5 mL of standard stock solution (1 mg/mL) to a flask. Add 5 mL of 1N HCl. Reflux at 60°C for 2 hours. Neutralize with 1N NaOH, dilute to 50 µg/mL, and inject.

  • Base Hydrolysis: Repeat the process using 1N NaOH, reflux at 60°C for 2 hours, neutralize with 1N HCl, dilute, and inject. (Note: The thiazolidinedione ring is particularly susceptible to base-catalyzed ring opening).

  • Oxidative Degradation: Treat 5 mL of stock solution with 5 mL of 3% H₂O₂ at room temperature for 2 hours. Dilute and inject.

  • Chromatographic Evaluation: Overlay the chromatograms. Ensure the peak purity angle of the 5-Methylthiazolidine-2,4-dione peak is less than the peak purity threshold (using PDA detection). The resolution (

    
    ) between the main peak and the closest degradation product must be ≥ 2.0.
    

References

  • In vivo anti-inflammatory, analgesic and antipyretic activities of novel thiazolidine-2,4-dione analogs. ThaiScience. Available at: [Link]

  • Method Development and Validation for the Simultaneous Estimation of Lobeglitazone Sulphate and Glimepiride by HPLC Method. Impactfactor. Available at:[Link]

  • Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. European Journal of Chemistry. Available at: [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Sciensage. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 5-Methylthiazolidine-2,4-dione with other thiazolidinediones

Executive Summary & Structural Basis This guide provides a technical comparison between 5-Methylthiazolidine-2,4-dione (5-MTZD) —the core structural pharmacophore—and the clinically approved "glitazones" (Pioglitazone, R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Basis

This guide provides a technical comparison between 5-Methylthiazolidine-2,4-dione (5-MTZD) —the core structural pharmacophore—and the clinically approved "glitazones" (Pioglitazone, Rosiglitazone).

While Pioglitazone and Rosiglitazone are potent, full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR


), 5-MTZD serves primarily as a fragment probe  and a chemical scaffold . It possesses the essential acidic head group required for receptor activation but lacks the lipophilic "tail" necessary for high-affinity binding. Consequently, 5-MTZD exhibits distinct biological activities, including potential Aldose Reductase Inhibition (ARI), which diverges from the classic insulin-sensitizing profile of the long-chain glitazones.
The Structural Divergence: Head Group vs. Tail

The biological activity of thiazolidinediones (TZDs) is dictated by two domains:

  • The Acidic Head (The 5-MTZD Core): The thiazolidine-2,4-dione ring acts as a bioisostere of a carboxylic acid. The N-H group (pKa ~6.8) forms a critical hydrogen bond network with Tyr473 , His323 , and Ser289 in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • The Lipophilic Tail (Absent in 5-MTZD): Clinical drugs possess a bulky hydrophobic tail attached at the 5-position. This tail occupies the large L-shaped binding pocket (Arm II/III) of PPAR

    
    , stabilizing the active conformation (AF-2 helix).
    

Key Takeaway: 5-MTZD represents the "warhead" without the "guidance system." Its comparison to Pioglitazone is an exercise in Fragment-Based Drug Discovery (FBDD).

Mechanism of Action: Divergent Pathways

The biological utility of 5-MTZD and its long-chain analogs splits into two distinct signaling cascades.

Pathway A: PPAR Agonism (Pioglitazone/Rosiglitazone)

The clinical TZDs bind PPAR


 with nanomolar affinity.[1] This binding induces heterodimerization with the Retinoid X Receptor (RXR), recruiting co-activators (e.g., PGC-1

) to transcribe insulin-sensitive genes (GLUT4, Adiponectin).
Pathway B: Aldose Reductase Inhibition (5-MTZD Derivatives)

Short-chain or specific 5-substituted TZDs (closer in structure to 5-MTZD) often exhibit inhibitory activity against Aldose Reductase (AR). AR is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[2] Its inhibition is a target for preventing diabetic complications (neuropathy, cataracts), a mechanism distinct from insulin sensitization.

Visualization: Signaling & Activity Pathways[3][4]

TZD_Pathways Ligand_Drug Pioglitazone/Rosiglitazone (Lipophilic Tail) PPARg PPARγ LBD (Activation) Ligand_Drug->PPARg High Affinity (nM) Ligand_Core 5-MTZD / Short-chain Derivatives (Core Scaffold) Ligand_Core->PPARg Low Affinity (μM) AR_Enzyme Aldose Reductase (Enzyme) Ligand_Core->AR_Enzyme Inhibition (IC50) RXR RXR Heterodimerization PPARg->RXR Transcription Gene Transcription (GLUT4, Adiponectin) RXR->Transcription Outcome_Sens Insulin Sensitization (Systemic) Transcription->Outcome_Sens Polyol Polyol Pathway (Glucose -> Sorbitol) AR_Enzyme->Polyol Blocks Outcome_Comp Prevention of Diabetic Complications Polyol->Outcome_Comp Reduced Sorbitol

Figure 1: Divergent biological activities.[2][3][4][5][6][7] Clinical TZDs primarily drive PPAR


 transcription, while 5-MTZD and short-chain derivatives often target Aldose Reductase.

Comparative Biological Activity Data[5][6][8][9][10]

The following data contrasts the potency and safety profiles. Note the magnitude of difference in PPAR


 binding, illustrating the "Tail" contribution.
Table 1: Potency and Selectivity Profile
Feature5-Methylthiazolidine-2,4-dione (5-MTZD)Pioglitazone Rosiglitazone
Role Scaffold / Fragment ProbeClinical DrugClinical Drug
PPAR

EC50
(Transactivation)
> 10,000 nM (Weak/Inactive)~500 - 700 nM ~30 - 100 nM
Binding Affinity (Ki) Micromolar range (

M)
~250 nM~40 nM
Aldose Reductase IC50 Moderate (Derivative dependent)Inactive / LowInactive / Low
Primary Mechanism Weak H-bond donor to Tyr473Helix 12 Stabilization (AF-2)Helix 12 Stabilization (AF-2)
Hepatotoxicity Risk Low (Rapid clearance)Low (Marketed)Low (Marketed)

Data synthesized from standard SAR studies (e.g., Lehmann et al., JBC 1995; Momose et al., J. Med. Chem).[8][4][5][6][7][9][10][11][12]

Key Interpretation
  • Binding Efficiency: 5-MTZD effectively has 0% efficacy as a standalone drug for diabetes because it cannot stabilize the PPAR

    
     AF-2 helix without the hydrophobic tail contacts.
    
  • Toxicity: The "troglitazone-type" hepatotoxicity is often associated with the side chain (specifically the tocopherol moiety in Troglitazone), not the TZD ring itself. Therefore, 5-MTZD is considered a safe scaffold.

Experimental Protocols

To validate the activity of 5-MTZD vs. Pioglitazone, two distinct assays are required.

Protocol A: PPAR Nuclear Transactivation Assay

Purpose: To quantify the ability of the compound to activate PPAR


-mediated transcription.

Workflow Visualization:

Assay_Workflow cluster_conditions Treatment Groups Step1 Cell Seeding (HEK293 or COS-7) Step2 Transient Transfection (Plasmids: PPARγ-GAL4 + UAS-Luciferase) Step1->Step2 Step3 Compound Treatment (24h Incubation) Step2->Step3 Step4 Lysis & Substrate Addition (Luciferin) Step3->Step4 Vehicle (DMSO) Vehicle (DMSO) Step3->Vehicle (DMSO) Step5 Luminescence Reading (Quantify RLU) Step4->Step5 Pos Control (Rosiglitazone 1μM) Pos Control (Rosiglitazone 1μM) Test (5-MTZD 1-100μM) Test (5-MTZD 1-100μM)

Figure 2: Luciferase reporter assay workflow for determining PPAR


 agonism.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells in 96-well plates (20,000 cells/well) in DMEM + 10% FBS.

  • Transfection: After 24h, co-transfect cells using Lipofectamine with:

    • Expression vector: Gal4-DBD fused to PPAR

      
      -LBD.
      
    • Reporter vector: UAS-linked Firefly Luciferase.

    • Normalization vector: Renilla Luciferase (constitutive).

  • Dosing:

    • Dissolve 5-MTZD and Pioglitazone in DMSO.

    • Treat cells for 24 hours. Critical: 5-MTZD requires high concentrations (10

      
      M - 100 
      
      
      
      M) to see any signal, whereas Pioglitazone should be titrated from 1 nM to 10
      
      
      M.
  • Detection: Lyse cells using Passive Lysis Buffer. Add Luciferin substrate and read luminescence on a plate reader.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to calculate EC50.

Protocol B: Glucose Uptake Assay (3T3-L1 Adipocytes)

Purpose: To measure functional insulin sensitization.

  • Differentiation: Cultivate 3T3-L1 fibroblasts and differentiate into adipocytes using Insulin/Dexamethasone/IBMX cocktail (7 days).

  • Starvation: Serum-starve differentiated adipocytes for 4 hours in low-glucose DMEM.

  • Treatment: Incubate with 5-MTZD or Pioglitazone for 24 hours.

  • Insulin Stimulation: Add Insulin (100 nM) for the final 30 minutes.

  • Uptake: Add 2-Deoxy-D-[3H]glucose (radioactive tracer) or 2-NBDG (fluorescent analog) for 10 minutes.

  • Stop & Wash: Wash cells 3x with ice-cold PBS containing Phloretin (blocks glucose efflux).

  • Measurement: Lyse cells and measure radioactivity (Scintillation) or Fluorescence.

References

  • Lehmann, J. M., et al. (1995).[1] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)."[1][4][13] Journal of Biological Chemistry.

  • Momose, Y., et al. (2002).[4] "Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives as insulin sensitizers with antidiabetic activities."[4] Journal of Medicinal Chemistry.

  • Hamdi, A., et al. (2023).[5][14] "Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity."[2][14] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nolte, R. T., et al. (1998). "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma." Nature.[3]

  • Tafuri, K. S. (2013). "Effect of Pioglitazone on the Course of New-Onset Type 1 Diabetes Mellitus." Journal of Clinical Research in Pediatric Endocrinology.

Sources

Comparative

Validating the Anticancer Efficacy of 5-Methylthiazolidine-2,4-dione Derivatives: A Comparative Guide for Cell Line Screening

Executive Summary & Scientific Rationale For decades, the thiazolidine-2,4-dione (TZD) pharmacophore was primarily recognized for its role in managing type-2 diabetes via Peroxisome Proliferator-Activated Receptor gamma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

For decades, the thiazolidine-2,4-dione (TZD) pharmacophore was primarily recognized for its role in managing type-2 diabetes via Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonism. However, recent structural hybridizations—specifically involving the 5-methylthiazolidine-2,4-dione (5-MTZD) core—have successfully repurposed these molecules into potent, targeted anticancer agents.

As a Senior Application Scientist, I approach drug validation by looking at the causality of molecular interactions. Tumors rapidly develop resistance to single-target chemotherapeutics. 5-MTZD derivatives overcome this by acting as dual-action inhibitors: they retain their fundamental PPAR-γ agonism to disrupt tumor cell cycles, while newly added moieties (such as sulfonylthioureas or 2-oxoindolines) transform them into highly selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) antagonists[1]. This dual mechanism simultaneously starves the tumor of its blood supply and triggers intrinsic apoptotic pathways[1][2].

Mechanistic Pathway: Dual-Targeted Apoptosis and Anti-Angiogenesis

To understand why specific cell lines respond differently to 5-MTZD derivatives, we must map the molecular causality. The diagram below illustrates how the structural hybridization of the 5-MTZD core forces the tumor microenvironment into a metabolic and angiogenic crisis.

MechanisticPathway MTZD 5-MTZD Derivatives PPAR PPAR-γ Agonism MTZD->PPAR VEGFR VEGFR-2 Inhibition MTZD->VEGFR CellCycle G1/S Cell Cycle Arrest PPAR->CellCycle Angio Anti-Angiogenesis VEGFR->Angio Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Angio->Apoptosis

Dual mechanistic pathway of 5-MTZD derivatives inducing tumor apoptosis.

Comparative Efficacy: 5-MTZD Derivatives vs. Standard Chemotherapeutics

To objectively validate the performance of 5-MTZD derivatives, we must benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards like Doxorubicin and Sorafenib across diverse human cancer cell lines.

Table 1: Quantitative IC50 Comparison of 5-MTZD Hybrids vs. Clinical Standards

Compound / DrugStructural ModificationTarget Cell LineCancer TypeIC50 (µM)Primary Target(s)
Compound 7c 5-MTZD + SulfonylthioureaHCT-116Colon5.77PPAR-γ / VEGFR-2
Compound 7c 5-MTZD + SulfonylthioureaMCF-7Breast7.78PPAR-γ / VEGFR-2
Compound 7c 5-MTZD + SulfonylthioureaHepG2Hepatocellular8.82PPAR-γ / VEGFR-2
Compound 12a 5-MTZD + 2-oxoindolineCaco-2Colon2.00VEGFR-2
Compound 12a 5-MTZD + 2-oxoindolineHepG-2Hepatocellular10.00VEGFR-2
Compound 12a 5-MTZD + 2-oxoindolineMDA-MB-231Breast (TNBC)40.00VEGFR-2
Doxorubicin Standard ChemotherapyCaco-2Colon3.46DNA Intercalation
Sorafenib Standard ChemotherapyCell-free assayN/A0.046VEGFR-2 Kinase
Compound 21 5-MTZD + 2-oxoindolineCell-free assayN/A0.053VEGFR-2 Kinase

Data synthesized from recent pharmacological evaluations[1][2][3].

Application Insight: Notice the exceptional efficacy of the 5-MTZD 2-oxoindoline hybrid (Compound 12a) in Caco-2 colon cancer cells (IC50 = 2.00 µM), which outperforms the highly toxic standard Doxorubicin (IC50 = 3.46 µM)[3]. However, in MDA-MB-231 (Triple-Negative Breast Cancer), the IC50 jumps to 40.00 µM[2]. This variance is not a failure of the drug; rather, it proves the targeted causality of the compound. MDA-MB-231 cells have distinct receptor expression profiles compared to hormone-receptor-positive MCF-7 cells, demonstrating that 5-MTZD derivatives are highly selective rather than broadly cytotoxic. Furthermore, isolated enzymatic assays show that optimized 5-MTZD hybrids (Compound 21) achieve an anti-VEGFR-2 IC50 of 0.053 µM, rivaling the clinical standard Sorafenib (0.046 µM)[3].

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own accuracy. Below are the definitive, step-by-step methodologies required to validate the data presented above.

ExperimentalWorkflow Seed 1. Cell Seeding (Controls Included) Treat 2. 5-MTZD Dosing (0.1-100 µM) Seed->Treat Assay 3. MTT Reagent (Metabolic Readout) Treat->Assay Read 4. Spectrophotometry (570 nm) Assay->Read Analyze 5. IC50 & Stats (Validation) Read->Analyze

Self-validating high-throughput MTT workflow for 5-MTZD efficacy screening.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality of Choice: We utilize the MTT assay because the reduction of tetrazolium salts to formazan relies strictly on NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable readout of mitochondrial metabolic rate, which plummets immediately upon PPAR-γ-induced apoptosis[1].

  • Cell Seeding & Adhesion: Seed target cells (e.g., HCT-116, MCF-7) at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
    • Self-Validation Step: You must include a "media-only" blank (to subtract background phenol red/protein absorbance) and an "untreated cells + vehicle (DMSO)" positive control to establish the absolute 100% viability baseline.

  • Compound Dosing: After 24 hours of adhesion, treat the cells with 5-MTZD derivatives across a logarithmic concentration gradient (0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.

    • Causality: Incubate for exactly 72 hours. This duration is critical as it spans multiple cell division cycles, allowing you to capture true anti-proliferative receptor-mediated effects rather than acute, non-specific chemical poisoning.

  • Metabolic Readout: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization & Analysis: Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 100 µL of pure DMSO. Read the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality of Choice: While the MTT assay confirms that the cells are dying, Flow Cytometry with Annexin V/Propidium Iodide (PI) double staining proves how they are dying. It distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and unregulated necrosis.

  • Harvesting: Collect 5-MTZD-treated cells (including floating dead cells in the media, which are crucial for total apoptotic counts) after 48 hours of treatment. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Self-Validation Step: Single-stain controls (a tube with Annexin V only, and a tube with PI only) are mandatory. Without these, you cannot accurately set the compensation matrix on the flow cytometer, leading to false-positive fluorescence spillover between the FITC and PE channels.

  • Quantification: Analyze a minimum of 10,000 events per sample via flow cytometry to quantify the precise percentage shift of the cell population into the apoptotic quadrants.

References

To ensure the highest standards of scientific integrity, all data, IC50 values, and mechanistic claims discussed in this guide are grounded in the following peer-reviewed literature. Click the verified links to review the source documentation.

  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists | MDPI | 1

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies | Taylor & Francis | 2

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) | PMC | 3

Sources

Validation

A Comparative Guide to the Antimicrobial Spectrum of 5-Substituted Thiazolidine-2,4-diones

Introduction: The Rising Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2][3] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazolidine-2,4-dione (TZD) nucleus has emerged as a "privileged structure" due to its diverse range of biological activities.[4][5] While extensively studied for their anti-diabetic properties, TZD derivatives have also demonstrated significant potential as antimicrobial agents.[6][7] This guide provides a comparative analysis of the antimicrobial spectrum of 5-substituted thiazolidine-2,4-diones, with a particular focus on the influence of the substituent at the 5-position on their biological activity. While direct and extensive antimicrobial data for 5-methylthiazolidine-2,4-dione is not widely available in the current body of literature, this guide will synthesize data from a range of 5-substituted analogs to provide a comprehensive overview and infer the potential activity of the 5-methyl derivative.

The core rationale for investigating this class of compounds lies in their unique proposed mechanism of action, primarily targeting bacterial cell wall synthesis through the inhibition of Mur ligases.[8][9][10] This is a distinct mechanism compared to many currently used antibiotics, making them promising candidates for combating resistant pathogens. This guide will delve into the experimental data supporting the antimicrobial claims, provide detailed protocols for their evaluation, and present a logical framework for understanding the structure-activity relationships within this promising class of compounds.

Deciphering the Antimicrobial Potential: A Mechanistic Overview

The antimicrobial activity of thiazolidine-2,4-dione derivatives is primarily attributed to their ability to inhibit key enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[11][12][13] Specifically, these compounds have been identified as inhibitors of Mur ligases (MurC, MurD, MurE, and MurF), which are cytoplasmic enzymes responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor.[8][9][10]

Figure 1: Proposed mechanism of action of 5-substituted thiazolidine-2,4-diones targeting Mur ligases in bacterial peptidoglycan synthesis.

By blocking these enzymes, the TZD derivatives prevent the formation of the complete pentapeptide side chain of the peptidoglycan precursor. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death, particularly in Gram-positive bacteria where the peptidoglycan layer is thick and exposed. The specificity of this target, which is absent in mammalian cells, contributes to the selective toxicity of these compounds towards bacteria.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

Numerous studies have synthesized and evaluated a variety of 5-arylidene-thiazolidine-2,4-dione derivatives, demonstrating a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2][3][14]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative 5-Arylidene-Thiazolidine-2,4-diones

Compound (5-substituent)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-(4-Chlorobenzylidene)-thiazolidine-2,4-dione42>128>128[1]
5-(3-Nitrobenzylidene)-thiazolidine-2,4-dione84>128>128[1]
5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione168>128>128[1]
Ciprofloxacin (Control)0.50.250.0150.25[15]
Ampicillin (Control)20.58>64[16]

Note: The MIC values presented are representative and may vary between different studies and testing conditions.

From the available data, several structure-activity relationships can be deduced:

  • Gram-Positive Potency: The majority of active 5-substituted thiazolidine-2,4-diones exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16]

  • Limited Gram-Negative Activity: The activity against Gram-negative bacteria is generally weak or absent. This is likely due to the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier, preventing the compounds from reaching their intracellular targets.

  • Influence of Arylidene Substituents: The electronic properties of the substituents on the arylidene ring play a crucial role in modulating the antimicrobial activity. Electron-withdrawing groups, such as chloro and nitro, often enhance the activity against Gram-positive strains.[3]

  • Antifungal Potential: Some derivatives have also shown moderate antifungal activity, suggesting a broader spectrum of action that warrants further investigation.[6][14]

Based on these observations, it is plausible to hypothesize that 5-methylthiazolidine-2,4-dione would likely exhibit modest to moderate activity, primarily against Gram-positive bacteria. The small, electron-donating methyl group may result in lower potency compared to derivatives with larger, electron-withdrawing arylidene substituents. However, without direct experimental data, this remains a postulation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[17][18][19][20][21][22][23][24]

cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Inoculate_Plates Inoculate Microtiter Plates with Inoculum and Compound Prepare_Inoculum->Inoculate_Plates Prepare_Compound->Inoculate_Plates Incubate Incubate Plates at 35-37°C for 18-24h Inoculate_Plates->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Materials:

  • Test compound (e.g., 5-Methylthiazolidine-2,4-dione) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin).

  • Negative control (broth only).

  • Growth control (broth + inoculum).

  • Sterile multichannel pipettes and reagent reservoirs.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include growth control and negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism being tested.

  • Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

Conclusion and Future Directions

The 5-substituted thiazolidine-2,4-dione scaffold represents a promising avenue for the development of novel antimicrobial agents. The available data strongly indicates that these compounds possess potent activity against a range of Gram-positive bacteria, including drug-resistant strains. Their unique mechanism of action, targeting the essential Mur ligases, makes them attractive candidates for overcoming existing resistance mechanisms.

While this guide has synthesized the current understanding of the antimicrobial spectrum of this class of compounds, a significant data gap exists for the specific 5-methyl derivative. Future research should prioritize the synthesis and comprehensive antimicrobial evaluation of 5-methylthiazolidine-2,4-dione and other small 5-alkyl derivatives. This will provide a more complete picture of the structure-activity relationship and allow for a more precise understanding of the role of the 5-position substituent in modulating antimicrobial potency. Further studies should also focus on elucidating the spectrum of activity against a broader panel of clinical isolates, assessing in vivo efficacy, and exploring potential toxicological profiles. The continued exploration of this versatile scaffold holds significant promise in the ongoing battle against antimicrobial resistance.

References

  • da Silva, I. M., Filho, J. d. S., Santiago, P. B. G. d. S., do Egito, M. S., de Souza, C. A., Gouveia, F. L., Ximenes, R. M., de Sena, K. X. d. F. R., de Faria, A. R., Brondani, D. J., & de Albuquerque, J. F. C. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. BioMed Research International, 2014, 316082. [Link]

  • Gudipati, R., Anreddy, N., & Podile, A. R. (2012). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1648. [Link]

  • Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis and antimicrobial activity of some new 5-arylidene-thiazolidine-2,4-diones. Indian Journal of Heterocyclic Chemistry, 17(4), 341-344.
  • Patel, N. B., Patel, J. C., & Purohit, D. M. (2010). Synthesis and antimicrobial activity of some newer thiazolidine-2,4-dione derivatives. Journal of Sciences, Islamic Republic of Iran, 21(1), 49-55.
  • Kumar, G., Depani, S., & Kumar, D. (2012). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. International Journal of Drug Development and Research, 4(3), 224-230.
  • Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2001). Some 3-Aryl-5-(4-methoxyphenyl)-2,4-diones: Synthesis and evaluation of antimicrobial and antifungal activities. Farmaco, 56(4), 275-279.
  • Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & Liu, X. (2007). Synthesis and evaluation of 5-benzylidene-thiazolidine-2,4-dione derivatives as anti-HIV agents. Bioorganic & Medicinal Chemistry, 15(4), 1613-1622.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement. CLSI document M100-S30. CLSI. [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109. [Link]

  • Andres, C. J., Bronson, J. J., D'Andrea, S. V., Deshpande, M. S., Falk, P. J., Grant-Young, K. A., Harte, W. E., Ho, H. T., Misco, P. F., Robertson, J. G., Stock, D., Sun, Y., & Walsh, A. W. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & medicinal chemistry letters, 10(8), 715–717. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]

  • Tice, A. L. (2004). Thiazolidinediones. The New England journal of medicine, 351(11), 1106–1118. [Link]

  • Tommasi, R., Brown, D. G., & Walkup, G. K. (2015). A new generation of antibiotics: new chemical spaces for antibacterial drugs. Current opinion in microbiology, 27, 45–50. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. CLSI.
  • Singh, S., & Singh, P. (2016). Thiazolidinediones: A review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4275-4286.
  • Clinical and Laboratory Standards Institute. (2017). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13. CLSI.
  • Shaikh, A. R., Khan, F. A., & Channar, P. A. (2021). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules (Basel, Switzerland), 26(20), 6133. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules (Basel, Switzerland), 25(1), 103. [Link]

  • Dwivedi, A., & Singh, R. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International journal of molecular sciences, 24(5), 4810. [Link]

  • Clinical and Laboratory Standards Institute. (2013).
  • Joshi, S. D., More, U. A., & Kulkarni, V. H. (2014). Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation. Indian Journal of Pharmaceutical Sciences, 76(5), 432–438. [Link]

  • LibreTexts. (2021). 13.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts. [Link]

  • Greenfield, J. R., & Campbell, L. V. (2004). Thiazolidinediones--mechanisms of action. Australian prescriber, 27(3), 67–70. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2023, August 19). Clinical and Laboratory Standards Institute. [Link]

  • Basicmedical Key. (2016, June 18). Bacterial Cell Wall Synthesis Inhibitors. [Link]

  • CHAIN Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. (2016, January 10). [Link]

  • Shingare, P., Gholap, A. D., & Vibhute, Y. B. (2023). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 28(3), 1435. [Link]

  • Al-Azzawi, A. M., & Al-Rikabi, A. K. (2024). Molecular Docking, Synthesis, Characterization and Antimicrobial Evaluation of 5-methylthiazolidine-4-ones. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(1), 1-11.
  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160.
  • Verma, A., Kumar, D., & Singh, S. K. (2021). Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Pharmaceutical and Biomedical Research, 7(4), 329-343.
  • Sharma, G., & Kumar, A. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia, 2(4), 1779-1789. [Link]

  • Golan, D. E. (2023). Chapter 36: Inhibitors of Cell Wall Synthesis. In Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy (5th ed.).
  • Lavigne, J. P. (2020, November 2). Antimicrobial Susceptibility Testing and EUCAST Expert Update [Video]. YouTube. [Link]

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Comparative

Benchmarking the Synthesis Efficiency of 5-Methylthiazolidine-2,4-dione: Conventional vs. Microwave-Assisted Pathways

Executive Summary & Pharmacological Context 5-Methylthiazolidine-2,4-dione (5-MTZD, CAS: 3805-23-0) is a highly versatile heterocyclic building block in medicinal chemistry[1]. It serves as the core pharmacophore for syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

5-Methylthiazolidine-2,4-dione (5-MTZD, CAS: 3805-23-0) is a highly versatile heterocyclic building block in medicinal chemistry[1]. It serves as the core pharmacophore for synthesizing substituted thiazolidinediones (TZDs), a well-established class of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists utilized primarily as insulin sensitizers in the management of type 2 diabetes mellitus[2]. As drug development pipelines demand higher throughput and greener chemistry, optimizing the synthesis of the 5-MTZD core is paramount. This guide objectively benchmarks the traditional conductive heating method against modern Microwave-Assisted Organic Synthesis (MAOS).

Mechanistic Causality: Conductive vs. Dielectric Heating

The formation of the 1,3-thiazolidine-2,4-dione heterocycle proceeds via the bimolecular condensation of an α-halocarboxylic acid (e.g., 2-bromopropionic acid for the 5-methyl derivative) with thiourea. This reaction initially yields a 2-imino-5-methylthiazolidin-4-one intermediate, which must undergo in situ acid-catalyzed hydrolysis to form the final 2,4-dione[3].

The Kinetic Bottleneck: In Conventional Synthesis , the hydrolysis of the imino intermediate is the rate-limiting step. Conductive heating relies on convection currents, which inherently create thermal gradients. To drive the hydrolysis to completion, prolonged heating (10–12 hours) at 100–110°C is required[3]. This extended thermal exposure inevitably leads to localized overheating at the flask walls, promoting product degradation, polymerization, and ultimately lowering the overall yield.

In Microwave-Assisted Synthesis , energy is transferred via dielectric heating. The polar solvent molecules (aqueous HCl) and ionic intermediates rapidly align with the oscillating electromagnetic field (typically 2.45 GHz). This generates instantaneous, uniform volumetric heating[4]. The superheating effect dramatically lowers the apparent activation energy barrier for the hydrolysis step, accelerating the reaction rate exponentially while suppressing thermal degradation pathways.

Synthetic Workflows

SynthesisWorkflow Precursors 2-Bromopropionic Acid + Thiourea Conv Conventional Reflux (Aqueous HCl, 110°C) Precursors->Conv MW Microwave Irradiation (250W, 120°C) Precursors->MW Conv_Result 10-12 Hours Yield: ~65% Conv->Conv_Result Product 5-Methylthiazolidine- 2,4-dione Conv_Result->Product MW_Result 5-8 Minutes Yield: >85% MW->MW_Result MW_Result->Product

Figure 1: Workflow comparison of conventional vs. microwave-assisted 5-MTZD synthesis.

Experimental Protocols (Self-Validating Systems)

Method A: Conventional Reflux Synthesis

This protocol establishes the baseline for traditional batch manufacturing.

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask, dissolve 2-bromopropionic acid (0.6 mol) and thiourea (0.6 mol) in 60 mL of deionized water[3].

  • Acidification (Catalysis): Slowly add 60 mL of concentrated HCl (37%) via a dropping funnel under continuous magnetic stirring. Causality: The high concentration of HCl serves a dual purpose. It protonates the carbonyl oxygen of the acid to facilitate nucleophilic attack by the sulfur atom of thiourea, and it provides the hydronium ions required to drive the subsequent hydrolysis of the imine intermediate to the dione[3].

  • Reflux: Heat the mixture to 100–110°C and maintain reflux for 10–12 hours[3]. Monitor the reaction progression via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:ethyl acetate (9:1) to visually validate the consumption of the starting materials[2].

  • Isolation: Cool the flask to 4°C to induce crystallization. The product precipitates as clusters of white needles. Filter the solid under vacuum, wash extensively with cold water to remove residual hydrochloric acid (validating neutral pH of the filtrate), and dry. Recrystallize from ethanol to achieve final purity[3].

Method B: Microwave-Assisted Organic Synthesis (MAOS)

This protocol highlights the efficiency of dielectric heating for high-throughput screening.

  • Reagent Preparation: In a specialized microwave-transparent quartz reaction vessel, combine 2-bromopropionic acid (10 mmol) and thiourea (10 mmol) in 5 mL of 2M HCl.

  • Irradiation: Seal the vessel and place it in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at a power of 250W, maintaining a target temperature of 120°C for 5–8 minutes[4]. Causality: The sealed quartz vessel allows the aqueous solvent to be safely superheated above its atmospheric boiling point, creating a high-pressure, high-temperature microenvironment that forces the kinetic hydrolysis step to completion in minutes[4].

  • Quenching & Isolation: Rapidly cool the vessel to room temperature using compressed air (utilizing the built-in cooling feature of the synthesizer). Dilute the mixture with ice-water (15 mL)[2]. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of both methods, demonstrating the superior efficiency and green chemistry profile of the microwave-assisted approach.

Performance MetricConventional Reflux MethodMicrowave-Assisted Method (MAOS)
Reaction Time 10 – 12 hours[3]5 – 8 minutes[4]
Isolated Yield 60% – 65%85% – 92%[4]
Purity (HPLC) ~95% (Requires extensive washing)>98% (Fewer thermal degradation byproducts)
Energy Consumption High (Continuous conductive heating)Low (Short bursts of focused irradiation)
Scalability Excellent for large batch manufacturingLimited by microwave cavity size (requires flow-MW for scale-up)

Conclusion

For researchers focused on the rapid generation of 5-MTZD libraries for drug discovery, Microwave-Assisted Synthesis is unequivocally the superior method. It reduces reaction times by over 98% and significantly improves isolated yields by eliminating the thermal degradation associated with prolonged conductive heating[4]. However, for multi-kilogram scale-up where specialized continuous-flow microwave reactors are unavailable, the conventional reflux method remains a reliable, albeit time-consuming, alternative[3].

References

  • Prashantha Kumar, B. R., et al. "Microwave Induced Synthesis of the Thiazolidine-2,4-dione Motif and the Efficient Solvent Free-Solid Phase Parallel Syntheses of 5-Benzylidene-thiazolidine-2,4-dione and 5-Benzylidene-2-thioxo-thiazolidine-4-one Compounds." ResearchGate, 2006. 4

  • Kavitha, S., et al. "Design, synthesis, biological evaluation and molecular docking studies of novel 3-substituted-5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione derivatives." PMC, 2018. 2

  • Guidechem. "2,4-Thiazolidinedione, 5-methyl- 3805-23-0." Guidechem. 1

  • Sethi, Navjot Singh, et al. "Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione." IJRPB, 2014.3

Sources

Validation

Head-to-Head Comparison: 5-Methylthiazolidine-2,4-dione vs. Pioglitazone in PPARγ Modulation

As drug development professionals, we often must distinguish between a minimal structural pharmacophore and a fully elaborated clinical therapeutic. In the context of metabolic diseases, the thiazolidinedione (TZD) class...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we often must distinguish between a minimal structural pharmacophore and a fully elaborated clinical therapeutic. In the context of metabolic diseases, the thiazolidinedione (TZD) class represents a textbook example of how structural elaboration drives functional causality.

This guide provides an objective, head-to-head technical comparison between 5-Methylthiazolidine-2,4-dione (5-MTZD) —a minimal TZD building block—and Pioglitazone —a highly potent, FDA-approved Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.

Structural Causality and Mechanistic Logic

To understand the divergent performance of these two molecules, we must examine the biophysics of the PPARγ Ligand-Binding Domain (LBD). The PPARγ LBD features a large, Y-shaped hydrophobic cavity[1].

Activation of PPARγ is not merely about receptor occupancy; it requires a specific conformational change. True agonism depends on the stabilization of Helix 12 (the AF-2 domain) , which acts as a structural lid that closes over the binding pocket, creating a surface for coactivators (like TRAP220 or SRC-1) to dock[2].

  • 5-Methylthiazolidine-2,4-dione: This molecule consists almost entirely of the acidic TZD headgroup[3]. While the TZD ring can form critical hydrogen bonds with residues His323, His449, and Tyr473 in the PPARγ pocket, 5-MTZD lacks a lipophilic tail. Without this tail to fill the hydrophobic cavity and anchor the molecule, it cannot induce the folding of Helix 12. Consequently, it acts merely as a synthetic intermediate rather than a functional agonist.

  • Pioglitazone: Pioglitazone takes the fundamental TZD headgroup and appends a bulky ethylpyridylethoxy-benzyl tail. This tail perfectly occupies the hydrophobic branches of the Y-shaped cavity, providing the necessary van der Waals interactions to lock Helix 12 into its active conformation[1]. This structural causality is why pioglitazone exhibits potent nanomolar to low-micromolar affinity[4] and robust transcriptional activation.

Quantitative Physicochemical & Pharmacological Data

The table below summarizes the critical differences between the minimal pharmacophore and the fully developed drug.

Property5-Methylthiazolidine-2,4-dionePioglitazone
Structural Role Minimal Pharmacophore / Synthetic Building BlockFull Clinical Agonist
Molecular Weight 131.15 g/mol 356.4 g/mol
PPARγ Affinity (EC50) > 100 µM (Negligible)~ 0.16 - 0.93 µM[4],[5]
Helix 12 Stabilization NoYes[2]
Coactivator Recruitment NoneHigh (TRAP220, NCoR displacement)[2]
Molecular Logic Visualization

G cluster_0 Ligand Input M 5-Methylthiazolidine-2,4-dione (Headgroup Only) LBD PPARγ Ligand Binding Domain (Y-shaped Cavity) M->LBD Weak H-Bonding P Pioglitazone (Headgroup + Lipophilic Tail) P->LBD High Affinity Binding (Hydrophobic Anchoring) H12_Fail Helix 12 Remains Dynamic (No AF-2 Stabilization) LBD->H12_Fail If Tail Missing H12_Success Helix 12 Stabilized (AF-2 Active Conformation) LBD->H12_Success If Tail Present Coact_Fail No Coactivator Recruitment (Inactive) H12_Fail->Coact_Fail Coact_Success TRAP220/SRC-1 Recruitment (Gene Transcription) H12_Success->Coact_Success

Caption: Structural logic of PPARγ activation demonstrating why the lipophilic tail of Pioglitazone is required.

Experimental Methodologies: Self-Validating Systems

To objectively differentiate a structural fragment (5-MTZD) from a true agonist (Pioglitazone) in the laboratory, we must employ orthogonal, self-validating assays. We use a biochemical assay to prove molecular mechanism, followed by a cellular assay to prove physiological causality.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Logic: Standard binding assays (like SPR) only measure occupancy. TR-FRET measures functional conformational change. By using a Terbium (Tb) donor and a FITC acceptor, we eliminate compound auto-fluorescence interference. FRET only occurs if the ligand successfully folds Helix 12 and recruits the FITC-labeled TRAP220 coactivator peptide[2].

Step-by-Step Workflow:

  • Complex Assembly: In a 384-well plate, combine 5 nM GST-tagged human PPARγ-LBD, 5 nM Tb-labeled anti-GST antibody, and 100 nM FITC-labeled TRAP220 peptide in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Ligand Addition: Dispense Pioglitazone and 5-MTZD across a 10-point concentration gradient (10 pM to 100 µM). Include DMSO as a vehicle control.

  • Incubation: Seal the plate and incubate at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (FITC acceptor). Calculate the 520/495 ratio.

  • Validation: Pioglitazone will yield a sigmoidal dose-response curve (EC50 ~ 0.5 µM), indicating successful peptide recruitment. 5-MTZD will show a flat line identical to the DMSO control, proving it cannot stabilize the AF-2 domain.

TRFRET Step1 Step 1: Complex Assembly GST-PPARγ + Tb-anti-GST + FITC-TRAP220 Step2 Step 2: Ligand Addition Introduce Pioglitazone or 5-MTZD Step1->Step2 Split Ligand Type? Step2->Split PioPath Conformational Change FITC-Peptide Recruited Split->PioPath Pioglitazone MTZDPath No Conformational Change Peptide Remains Free Split->MTZDPath 5-MTZD FRET High FRET Signal (Emission 520nm / 495nm > 1.0) PioPath->FRET NoFRET Low FRET Signal (Background Emission Only) MTZDPath->NoFRET

Caption: TR-FRET workflow demonstrating the differentiation between true agonism and mere baseline occupancy.

Protocol 2: 3T3-L1 Preadipocyte Differentiation Assay

Causality & Logic: While TR-FRET proves molecular interaction, we must validate that this translates to a physiological phenotype. PPARγ is the master regulator of adipogenesis. A true agonist will drive the terminal differentiation of fibroblasts into mature adipocytes, verifiable by lipid droplet accumulation.

Step-by-Step Workflow:

  • Seeding: Plate 3T3-L1 murine preadipocytes in 6-well plates and grow to 100% confluence in DMEM + 10% Calf Serum.

  • Induction (Day 0): Replace media with Differentiation Media (MDI: DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 1 µg/mL Insulin). Add 10 µM Pioglitazone to one set of wells, and 10 µM 5-MTZD to another.

  • Maintenance (Day 2-8): Replace media every 48 hours with Maintenance Media (DMEM + 10% FBS + 1 µg/mL Insulin) containing the respective test compounds.

  • Phenotypic Readout (Day 8): Fix the cells with 10% formalin and stain with Oil Red O solution.

  • Validation: Pioglitazone-treated wells will exhibit massive intracellular lipid droplets (staining bright red), confirming functional PPARγ-driven transcription of lipid-handling genes (e.g., CD36, aP2). 5-MTZD treated cells will remain undifferentiated, morphologically identical to the negative control.

References
  • [3] Buy 2,4-Thiazolidinedithione | 4303-27-9. Smolecule.

  • [4] PPAR Agonists. MedChemExpress.

  • [1] Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. SciSpace.

  • [5] Rational screening of peroxisome proliferator-activated receptor-γ agonists from natural products: potential therapeutics for heart failure. Taylor & Francis.

  • [2] Structural basis of altered potency and efficacy displayed by a major in vivo metabolite of the anti-diabetic PPARγ drug pioglitazone. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Methylthiazolidine-2,4-dione

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsib...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methylthiazolidine-2,4-dione, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a protocol, but a framework of understanding, empowering you to make informed decisions in your laboratory.

Understanding the Compound: Hazard Profile and Chemical Characteristics

The thiazolidine-2,4-dione ring is generally considered bench-stable.[3] However, studies have shown that the sulfur atom in the ring can undergo oxidation, which may lead to the cleavage of the ring structure.[4] This chemical property is a critical consideration for both storage and potential decontamination procedures, as it suggests that contact with strong oxidizing agents should be managed carefully.

Chemical Property Information Source
Common Name 5-Methylthiazolidine-2,4-dioneN/A
Parent Compound 2,4-Thiazolidinedione[2]
Physical State Likely a solid at room temperature[2][3]
Known Hazards (based on parent compound) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Reactivity Stable under normal conditions. The sulfur atom can be oxidized, potentially leading to ring-opening.[3][4]
The Core Directive: Waste Segregation and Containment

The fundamental principle of chemical waste disposal is the strict segregation of waste streams to prevent unintended reactions. 5-Methylthiazolidine-2,4-dione waste should be treated as hazardous chemical waste and must not be disposed of down the drain or in regular trash.

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory, at or near the point of waste generation. This area must be under the direct control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with 5-Methylthiazolidine-2,4-dione. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE".

    • Identify the contents as "5-Methylthiazolidine-2,4-dione". Do not use abbreviations or chemical formulas.

    • If mixed with other waste, list all components and their approximate percentages.

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste. A funnel should not be left in the container.

    • Store the container in the designated SAA.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Requesting Waste Pickup:

    • Once the container is 90% full, or if it has been in the SAA for close to one year (or as per your institution's guidelines), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

Experimental Workflow: Disposal and Decontamination

The following diagram illustrates the logical flow for the proper disposal of 5-Methylthiazolidine-2,4-dione and the decontamination of associated labware.

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal & Decontamination cluster_final Final Disposition Solid_Waste Solid 5-Methylthiazolidine- 2,4-dione Waste Segregate Segregate as Hazardous Waste Solid_Waste->Segregate Contaminated_Labware Contaminated Labware (e.g., glassware, spatulas) Decontaminate Decontaminate Labware Contaminated_Labware->Decontaminate Spills Accidental Spills Emergency_Spill_Response Emergency Spill Response Spills->Emergency_Spill_Response Waste_Container Labeled Hazardous Waste Container Segregate->Waste_Container Clean_Labware Clean Labware Decontaminate->Clean_Labware Emergency_Spill_Response->Segregate EH_S_Pickup EH&S Waste Pickup Waste_Container->EH_S_Pickup

Caption: Disposal and decontamination workflow for 5-Methylthiazolidine-2,4-dione.

Decontamination and Spill Management: A Proactive Approach

Given that 5-Methylthiazolidine-2,4-dione is harmful upon contact, proper decontamination of labware and prompt response to spills are crucial for maintaining a safe laboratory environment.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which 5-Methylthiazolidine-2,4-dione is soluble, such as ethanol or acetone. Collect this rinse as hazardous waste.

  • Washing: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don the appropriate PPE:

    • Chemical splash goggles and a face shield

    • Chemically resistant gloves (nitrile or neoprene)

    • A lab coat

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

Logical Framework for Waste Handling

The following diagram outlines the decision-making process for handling materials contaminated with 5-Methylthiazolidine-2,4-dione.

Waste_Handling_Logic Start Material Contaminated with 5-Methylthiazolidine-2,4-dione? Is_Waste Is it waste for disposal? Start->Is_Waste Yes Is_Labware Is it reusable labware? Start->Is_Labware No Dispose Follow Hazardous Waste Disposal Protocol Is_Waste->Dispose Is_Spill Is it an accidental spill? Is_Labware->Is_Spill Decontaminate Follow Decontamination Procedure Is_Spill->Decontaminate No Spill_Response Follow Emergency Spill Response Protocol Is_Spill->Spill_Response Yes

Caption: Decision tree for handling 5-Methylthiazolidine-2,4-dione contaminated materials.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The principles outlined in this guide are based on established best practices and regulatory standards, ensuring that your research is conducted responsibly from inception to completion.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. [Link]

  • S-Oxidation of Thiazolidinedione with Hydrogen Peroxide, Peroxynitrous Acid, and C4a-Hydroperoxyflavin: A Theoretical Study. (2011). ACS Publications. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Methylthiazolidine-2,4-dione

This guide provides essential safety and logistical information for the handling and disposal of 5-Methylthiazolidine-2,4-dione. As a trusted partner in your research, we aim to provide value beyond the product itself by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Methylthiazolidine-2,4-dione. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety standards for similar chemical compounds.

A Note on Scientific Precaution

Hazard Assessment and Personal Protective Equipment (PPE)

Thiazolidine-2,4-dione and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The compound is typically a solid, crystalline powder, which can pose an inhalation hazard if dust is generated.[1]

Table 1: Hazard Identification and Recommended PPE

Potential Hazard Description Required Personal Protective Equipment (PPE)
Inhalation Harmful if inhaled. May cause respiratory tract irritation.[2][3]NIOSH-approved respirator for dusts.[1][2]
Skin Contact Harmful if absorbed through the skin. May cause skin irritation.[2][3]Chemical-resistant gloves (e.g., nitrile).[2]
Eye Contact Causes serious eye irritation.[3]Chemical safety goggles or a face shield.[1][2]
Ingestion Harmful if swallowed. May cause irritation of the digestive tract.[1][2]Do not eat, drink, or smoke in the laboratory.

Causality of PPE Selection:

  • Respiratory Protection: The fine, dusty nature of solid 5-Methylthiazolidine-2,4-dione necessitates a dust respirator to prevent inhalation of airborne particles, which can irritate the respiratory system.

  • Hand Protection: Protective gloves are crucial to prevent skin contact, which can lead to irritation and absorption of the chemical.

  • Eye Protection: Safety glasses or goggles are mandatory to shield the eyes from dust particles that can cause serious irritation. A face shield offers additional protection, especially during weighing and transfer operations where splashing or aerosolization is a risk.

  • Body Protection: A lab coat or protective clothing should be worn to prevent contamination of personal clothing.

Safe Handling and Operational Plan

A systematic approach to handling 5-Methylthiazolidine-2,4-dione is essential to minimize exposure risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) for 2,4-Thiazolidinedione prep2 Designate a specific handling area (e.g., chemical fume hood) prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 handle1 Don appropriate PPE prep3->handle1 Proceed to handling handle2 Weigh the compound in a ventilated enclosure handle1->handle2 handle3 Transfer the compound carefully to the reaction vessel handle2->handle3 handle4 Clean any spills immediately handle3->handle4 post1 Decontaminate the work area handle4->post1 Complete handling post2 Properly remove and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Workflow for the safe handling of 5-Methylthiazolidine-2,4-dione.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 2,4-Thiazolidinedione to understand its hazards.

    • Designate a well-ventilated area, preferably a chemical fume hood, for handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all required PPE as outlined in Table 1.

  • Handling:

    • Put on all required PPE before handling the chemical.

    • When weighing the solid, do so in a manner that minimizes dust generation. Use of a ventilated balance enclosure is recommended.

    • Carefully transfer the weighed compound to your experimental setup.

    • Keep the container tightly closed when not in use.[2]

    • Avoid creating dust.[2]

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Small Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.[2]
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Disposal Plan

Proper disposal of 5-Methylthiazolidine-2,4-dione and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_disposal Disposal collect1 Collect waste 5-Methylthiazolidine-2,4-dione and contaminated materials in a designated, labeled, and sealed container collect2 Store the waste container in a cool, dry, and well-ventilated area collect1->collect2 dispose1 Arrange for disposal through your institution's hazardous waste program collect2->dispose1 Ready for disposal dispose2 Do not dispose of in regular trash or down the drain dispose1->dispose2

Caption: Workflow for the proper disposal of 5-Methylthiazolidine-2,4-dione waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Collect all waste containing 5-Methylthiazolidine-2,4-dione, including unused product and contaminated lab supplies (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use.

    • Store the waste container in a secondary containment bin in a designated waste accumulation area.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with 5-Methylthiazolidine-2,4-dione.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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